Amy-101 tfa
Description
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Properties
Molecular Formula |
C85H118F3N23O20S2 |
|---|---|
Molecular Weight |
1903.1 g/mol |
IUPAC Name |
2-[(7S,10S,13S,22S,34R)-34-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C83H117N23O18S2.C2HF3O2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63;3-2(4,5)1(6)7/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90);(H,6,7)/t43?,44-,45-,53+,55-,56?,57?,58-,59-,60?,61-,62?,67?,68-,69-;/m0./s1 |
InChI Key |
GDSMXERXVAAZHM-GQPSZVCTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Three-Dimensional Structure of Cp40 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cp40, also known as AMY-101, is a potent third-generation compstatin (B549462) analog that functions as a peptidic inhibitor of the central complement component C3.[1][2][3] Its therapeutic potential in a variety of complement-mediated diseases has driven significant interest in its structural and functional characteristics.[4][5] Cp40 is a 14-amino acid cyclic peptide with a disulfide bridge between Cys3 and Cys13.[6] The trifluoroacetate (B77799) (TFA) salt is the common form of this peptide due to the use of trifluoroacetic acid in the final stages of its synthesis and purification.[7][8] This technical guide provides an in-depth overview of the structure elucidation of Cp40 TFA, summarizing key quantitative data and detailing the experimental protocols used in its analysis.
I. Primary and Secondary Structure
The primary structure of Cp40 was determined through a combination of solid-phase peptide synthesis and mass spectrometry. The sequence is as follows:
{D-Tyr}-Ile-Cys-Val-{Trp(Me)}-Gln-Asp-Trp-{Sar}-Ala-His-Arg-Cys-{N(Me)Ile}-NH2
A disulfide bridge connects the cysteine residues at positions 3 and 13, forming a cyclic structure essential for its biological activity.
II. Quantitative Data Summary
The structural elucidation of Cp40 has been accomplished through a combination of X-ray crystallography, mass spectrometry, and, by extension from its analogs, nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these techniques.
Table 1: X-ray Crystallography Data for Cp40 in Complex with C3b
| Parameter | Value |
| PDB ID | 7BAG[9] |
| Resolution | 2.00 Å[9] |
| R-Value Work | 0.194[9] |
| R-Value Free | 0.225[9] |
| R-Value Observed | 0.196[9] |
| Total Structure Weight | 178.33 kDa[9] |
| Atom Count | 13,417[9] |
| Modeled Residue Count | 1,569[9] |
Table 2: Mass Spectrometry Data for Cp40
| Parameter | Value |
| Molecular Formula | C83H117N23O18S2[10] |
| Average Molecular Weight | 1789.11 Da[10] |
| Monoisotopic Molecular Weight | 1787.838836367 Da[10] |
| m/z (Triply charged state) | 596.60[6] |
| m/z (Isotope-labeled, triply charged) | 600.34[6] |
Table 3: NMR Spectroscopy Data
A complete, publicly available set of assigned NMR chemical shifts and coupling constants for Cp40 has not been identified in the reviewed literature. However, studies on compstatin and its analogs indicate that the solution structure is characterized by a type I β-turn and a hydrophobic cluster, which are crucial for its interaction with C3.[11][12][13]
III. Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) and Purification of Cp40 TFA
The synthesis of Cp40 is achieved through Fmoc-based solid-phase peptide synthesis.[10][14]
Protocol:
-
Resin Preparation: A suitable resin, such as a Rink amide resin, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM) and then washed with dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-N(Me)Ile-OH, is activated using a coupling reagent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA) and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions.[7]
-
Cyclization: The linear peptide is cyclized in a dilute solution to favor intramolecular disulfide bond formation. This can be achieved through air oxidation or by using an oxidizing agent.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% TFA.[6]
-
Lyophilization: The purified fractions containing the peptide are pooled and lyophilized to obtain the final Cp40 TFA product.
B. Mass Spectrometry
Ultra-high performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS) is employed for the characterization and quantification of Cp40.[6]
Protocol:
-
Sample Preparation: Plasma samples containing Cp40 are subjected to solid-phase extraction (SPE) for purification and concentration.
-
Chromatography: The extracted peptide is separated on a C18 UPLC column using a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: The eluent from the UPLC is introduced into an electrospray ionization source coupled to a mass spectrometer. Data is acquired in positive ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) of the peptide is determined. For quantification, the peak area of the triply charged ion of Cp40 (m/z 596.60) is typically compared to that of an isotope-labeled internal standard.[6]
C. X-ray Crystallography
The three-dimensional structure of Cp40 in complex with its target, C3b, was determined by X-ray crystallography.[15]
Protocol:
-
Protein and Peptide Preparation: Human C3b and synthetic Cp40 are purified to high homogeneity.
-
Complex Formation: C3b and Cp40 are mixed in a stoichiometric ratio to form the complex.
-
Crystallization: The C3b-Cp40 complex is crystallized using vapor diffusion techniques. This involves screening a wide range of precipitants, buffers, and additives to find conditions that yield diffraction-quality crystals.
-
Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected as the crystal is rotated.[16][17]
-
Structure Determination: The diffraction pattern is used to determine the electron density map of the complex. The structure is solved using molecular replacement, using a known structure of C3b as a search model.
-
Model Building and Refinement: The peptide and any conformational changes in C3b are built into the electron density map, and the entire structure is refined to obtain the final atomic coordinates.[9]
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: A concentrated solution of Cp40 TFA is prepared in a suitable buffer, typically in H2O/D2O (9:1) to allow for the observation of amide protons.
-
Data Acquisition: A series of 2D NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (<5 Å).
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are used in molecular dynamics simulations to calculate an ensemble of structures consistent with the experimental data.
-
Structure Validation: The final ensemble of structures is validated for its agreement with the experimental data and for its stereochemical quality.
IV. Visualizations
Signaling Pathway: Complement Cascade Inhibition by Cp40
Caption: Inhibition of the complement cascade by Cp40.
Experimental Workflow: Solid-Phase Peptide Synthesis of Cp40
Caption: Workflow for the synthesis and purification of Cp40 TFA.
Logical Relationship: Structure Elucidation Techniques
Caption: Relationship of techniques to structural information.
V. Conclusion
The structure of Cp40 TFA has been rigorously characterized through a combination of advanced analytical techniques. Its primary sequence and cyclic nature have been confirmed by synthesis and mass spectrometry, while high-resolution X-ray crystallography has provided a detailed three-dimensional view of its interaction with its biological target. While a complete public NMR dataset for Cp40 is not available, studies on closely related analogs have provided valuable insights into its solution conformation. The methodologies outlined in this guide represent the standard for the comprehensive structural elucidation of complex synthetic peptides intended for therapeutic applications.
References
- 1. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of C3b in Complex with Factors B and D Give Insight into Complement Convertase Formation | Semantic Scholar [semanticscholar.org]
- 3. amyndas.com [amyndas.com]
- 4. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and NMR characterization of active analogues of compstatin containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. X-ray damage to the Mn4Ca complex in single crystals of photosystem II: A case study for metalloprotein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
AMY-101 TFA: A Deep Dive into the Mechanism of Action on Complement C3
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AMY-101 TFA (often referred to as AMY-101 or its peptide designation, Cp40) is a potent and selective third-generation compstatin (B549462) analog that acts as a targeted inhibitor of the central complement component C3.[1][2][3] Developed by Amyndas Pharmaceuticals, AMY-101 represents a promising therapeutic strategy for a range of complement-mediated inflammatory diseases.[4] By targeting the central hub of the complement cascade, AMY-101 offers a comprehensive approach to modulating this critical arm of the innate immune system. This technical guide provides an in-depth exploration of the mechanism of action of AMY-101, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Steric Hindrance of a Central Inflammatory Hub
AMY-101 is a synthetic, cyclic peptide that exhibits a high binding affinity and specificity for human and non-human primate complement component C3.[2] Its primary mechanism of action is the prevention of the cleavage of C3 into its biologically active fragments, C3a and C3b, a critical step where all three complement activation pathways—classical, lectin, and alternative—converge.[2][5]
Crystallographic studies of the parent compstatin molecule in complex with the C3c fragment have elucidated the binding site.[2] AMY-101 binds to a shallow pocket at the interface of the macroglobulin (MG) domains 4 and 5 on the β-chain of the C3 molecule.[2] This interaction does not induce a significant conformational change in C3 but rather acts as a steric impediment.[2][5] By occupying this specific site, AMY-101 physically blocks the access of C3 convertases (C3bBb and C4b2a) to their substrate, thereby inhibiting the proteolytic cleavage of C3.[5]
This targeted inhibition at the C3 level effectively halts the amplification of the complement cascade, preventing the generation of downstream inflammatory mediators and the formation of the lytic membrane attack complex (MAC).[2] The consequences of this inhibition are profound and include:
-
Inhibition of Anaphylatoxin Production: The generation of the potent pro-inflammatory anaphylatoxin C3a is prevented.
-
Prevention of Opsonization: The deposition of C3b on target surfaces, a crucial step for phagocytosis, is inhibited.[2]
-
Blockade of the Terminal Pathway: The formation of the MAC (C5b-9), which leads to cell lysis, is prevented.
Quantitative Data
The efficacy of AMY-101 as a C3 inhibitor is supported by robust quantitative data from various in vitro and preclinical studies.
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (KD) | 0.5 nM | Human | Surface Plasmon Resonance | [6] |
| IC50 (Classical Pathway) | 12 µM (parent compstatin) | Human | Hemolytic Assay | |
| IC50 (Alternative Pathway) | 63 µM (parent compstatin) | Human | Hemolytic Assay | |
| Plasma Half-life | >60 hours | Human | Phase I Clinical Trial | [6] |
Clinical Trial Data Summary: Phase I (NCT03316521) and Phase IIa (NCT03694444) in Periodontal Inflammation
| Study Phase | Trial Identifier | Indication | Dosage and Administration | Key Findings | Reference |
| Phase I | NCT03316521 | Healthy Volunteers | Single Ascending Doses (0.3 mg/kg to 15 mg/kg) and Multiple Doses (IV or SQ) | Safe and well-tolerated at all dose levels. No serious adverse events reported. Pharmacokinetic/pharmacodynamic profile supports subcutaneous administration every 48 hours. | [1][4][7] |
| Phase IIa | NCT03694444 | Gingival Inflammation/Periodontitis | 0.1 mg/site intragingival injection, once weekly for 3 weeks (split-mouth design) | Statistically significant (P<0.001) and sustained reduction in gingival inflammation (Modified Gingival Index and Bleeding on Probing) for at least 90 days. Significant reduction (P<0.05) in MMP-8 and MMP-9 levels in gingival crevicular fluid. Safe and well-tolerated. | [6][8][9][10] |
Signaling Pathways and Experimental Workflows
Complement C3 Activation and Inhibition by AMY-101
The following diagram illustrates the central role of C3 in the complement cascade and the point of intervention for AMY-101.
References
- 1. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. amyndas.com [amyndas.com]
- 4. amyndas.com [amyndas.com]
- 5. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amyndas.com [amyndas.com]
A Technical Deep Dive: The Binding Affinity and Inhibitory Mechanism of AMY-101 TFA on Complement C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity and mechanism of action of AMY-101 (TFA salt), a potent peptidic inhibitor of the central complement component C3. By targeting C3, AMY-101 effectively blocks all three complement activation pathways—classical, lectin, and alternative—offering a promising therapeutic strategy for a range of complement-mediated diseases. This document synthesizes key quantitative data, details relevant experimental methodologies, and visually represents the complex biological pathways and experimental workflows involved.
Core Mechanism of Action: A Steric Blockade of the Central Hub of Complement Activation
AMY-101, a third-generation compstatin (B549462) analog, is a synthetic cyclic peptide that demonstrates high affinity and specificity for human and primate complement component C3.[1][2] Its primary mechanism of action is to prevent the pivotal cleavage of C3 into its active fragments, C3a and C3b, a critical convergence point for all complement activation pathways.[1][3][4]
Crystallographic studies of the parent compstatin molecule complexed with a C3 fragment have elucidated the binding site.[1] AMY-101 binds to a shallow pocket at the interface of the macroglobulin (MG) domains 4 and 5 on the β-chain of the C3 molecule.[1] This binding does not induce a significant conformational change in C3 but rather acts as a steric impediment.[1] By occupying this specific site, AMY-101 physically blocks the access of C3 convertases (C4b2a from the classical and lectin pathways, and C3bBb from the alternative pathway), thereby preventing the proteolytic cleavage of C3.[1][5] This inhibition effectively halts the amplification of the complement cascade, preventing the generation of downstream inflammatory mediators like C3a and C5a, and blocking the formation of the lytic membrane attack complex (MAC).[1][6]
Quantitative Analysis of Binding Affinity
The efficacy of AMY-101 as a C3 inhibitor is underscored by its high binding affinity. The equilibrium dissociation constant (Kd) quantifies the strength of the binding interaction between AMY-101 and C3, with a lower Kd value indicating a stronger affinity.
| Parameter | Value | Target Molecule | Method | Reference |
| Equilibrium Dissociation Constant (Kd) | 0.5 nM | Complement C3 | SPR | [7][8] |
This sub-nanomolar binding affinity highlights the potency of AMY-101, which is reported to be approximately 6000-fold higher than the original compstatin molecule.[8]
Experimental Protocols
The determination of the binding affinity and functional inhibition of C3 by AMY-101 relies on established biochemical and immunological assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a primary technique used to quantify the binding kinetics of AMY-101 to C3 in real-time, providing data on the association and dissociation rates.[1]
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) for the interaction between AMY-101 and complement C3.[1]
Methodology:
-
Immobilization: Purified human complement C3 is immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of concentrations of AMY-101 in a suitable running buffer are injected over the sensor surface.
-
Association Phase: The binding of AMY-101 to the immobilized C3 is monitored as an increase in the SPR signal.
-
Dissociation Phase: The running buffer is then flowed over the chip to monitor the dissociation of the AMY-101/C3 complex, observed as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the kinetic parameters (ka, kd, and Kd).[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for C3a Measurement
To assess the functional consequence of AMY-101 binding to C3, an ELISA can be employed to measure the levels of the anaphylatoxin C3a, a downstream product of C3 cleavage. A reduction in C3a levels in the presence of AMY-101 indicates successful inhibition of C3 activation.[1][5]
Objective: To quantify the concentration of C3a in biological samples (e.g., plasma) as a marker of complement activation and its inhibition by AMY-101.[1]
Methodology:
-
Sample Preparation: Biological samples are collected and prepared, often from in vitro, preclinical, or clinical studies involving AMY-101 treatment.[5][8]
-
Capture Antibody Coating: A microplate is coated with a monoclonal antibody specific for C3a.
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Prepared samples and a series of C3a standards are added to the wells and incubated.
-
Detection: A biotinylated detection antibody that binds to a different epitope on C3a is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[1]
-
Signal Development: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped, and the absorbance is measured using a microplate reader.
-
Quantification: The concentration of C3a in the samples is determined by comparison to the standard curve.
Visualizing the Pathways and Processes
To further elucidate the mechanism of action of AMY-101 and the experimental workflows, the following diagrams are provided.
Conclusion
AMY-101 represents a highly targeted and potent approach to complement inhibition. Its mechanism of action, centered on the high-affinity binding to complement C3 and subsequent steric hindrance of C3 convertase activity, provides a comprehensive blockade of the downstream inflammatory and lytic consequences of complement activation. The robust quantitative data from biophysical assays like SPR, combined with functional assays, underscore the potential of AMY-101 as a therapeutic agent for a variety of complement-driven diseases. Further clinical investigation is ongoing to fully realize its therapeutic utility across various indications.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Complement C3 inhibition in severe COVID-19 using compstatin AMY-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement system - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amyndas.com [amyndas.com]
AMY-101 TFA: A Technical Guide to its Central Role in the Complement Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMY-101 (also known as Cp40) is a potent, third-generation compstatin (B549462) analogue, a cyclic peptide that acts as a selective inhibitor of the central complement component C3.[1][2] The trifluoroacetate (B77799) (TFA) salt of AMY-101 is commonly used in research and development. Dysregulation of the complement system is a key driver in the pathology of a wide array of inflammatory and autoimmune diseases.[1] By targeting C3, the point of convergence for all three complement activation pathways (classical, lectin, and alternative), AMY-101 offers a comprehensive approach to modulating this critical component of the innate immune system.[2][3] This technical guide provides an in-depth overview of AMY-101's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its interaction with the complement cascade.
Core Mechanism of Action
AMY-101 exerts its inhibitory effect by binding with high affinity to complement component C3 and its activation product, C3b.[2] This binding physically obstructs the access of C3 convertases, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b.[2][4] This central blockade effectively halts the amplification of the complement cascade, irrespective of the initial trigger.[4] Consequently, the downstream generation of anaphylatoxins (C3a and C5a), the opsonization of pathogens, and the formation of the lytic membrane attack complex (MAC) are all prevented.[2][5]
Quantitative Data
The efficacy of AMY-101 as a C3 inhibitor is supported by robust quantitative data from various in vitro and preclinical studies.
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (KD) | 0.5 nM | Human | Surface Plasmon Resonance (SPR) | [6] |
| Plasma Half-Life | > 60 hours | Not Specified | Pharmacokinetic Studies | [7] |
| Preclinical Dosing (Periodontitis) | 0.1 mg/site (local) | Cynomolgus Monkeys | In vivo study | [6] |
| Preclinical Dosing (Periodontitis) | 4 mg/kg (subcutaneous) | Cynomolgus Monkeys | In vivo study | [6] |
| Phase I Clinical Trial Dosing | 0.3 mg/kg to 15 mg/kg (single ascending doses) | Human | Clinical Trial (NCT03316521) | [5] |
Signaling Pathway Diagram
The following diagram illustrates the central role of C3 in the complement cascade and the inhibitory action of AMY-101.
Caption: AMY-101 inhibits the central step of the complement cascade.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the general steps for determining the binding affinity of AMY-101 to C3.
Objective: To quantify the binding kinetics and affinity (KD) of AMY-101 for complement C3.
Methodology:
-
Immobilization: Covalently immobilize purified human C3 onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of AMY-101 in a suitable running buffer over the sensor surface.
-
Association and Dissociation: Monitor the binding (association) and subsequent unbinding (dissociation) of AMY-101 to the immobilized C3 in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Complement C3 inhibition in severe COVID-19 using compstatin AMY-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amyndas.com [amyndas.com]
Methodological & Application
AMY-101 TFA: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMY-101, a third-generation compstatin (B549462) analog, is a potent and selective cyclic peptide inhibitor of the central complement component C3.[1][2] By binding to C3 and its activation product C3b, AMY-101 sterically hinders the access of C3 convertases, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b.[1] This mechanism effectively blocks all three pathways of complement activation: the classical, lectin, and alternative pathways.[1][3] This comprehensive inhibition prevents the downstream generation of anaphylatoxins (C3a and C5a), the formation of the membrane attack complex (MAC), and the opsonization of pathogens and cellular debris.[1][3] These application notes provide detailed protocols for key in vitro assays to evaluate the inhibitory activity of AMY-101 on the complement system.
Mechanism of Action
AMY-101 targets the central component of the complement cascade, C3. Its binding to C3 prevents the proteolytic cleavage that is essential for the activation of all three complement pathways. This blockade effectively shuts down the amplification of the complement response and the subsequent inflammatory and lytic events.
Quantitative Data Summary
The inhibitory activity of AMY-101 has been quantified in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Assay | System | Value | Reference |
| KD | - | C3 | 0.5 nM | [4][5] |
| IC50 | Alternative Pathway Activity | ELISA-based | 7.3 µg/mL | [6] |
| IC50 | Classical Pathway Activity | ELISA-based | 21.4 µg/mL | [6] |
| IC50 | C3 Deposition Inhibition (N. meningitidis) | - | 6.8 µg/mL | [6] |
| IC50 | C3 Deposition Inhibition (H. influenzae) | - | 17.4 µg/mL | [6] |
| IC50 | C3 Deposition Inhibition (S. pneumoniae) | - | 10.4 µg/mL | [6] |
| IC50 | Inhibition of Bacterial Killing (N. meningitidis) | - | 100.9 µg/mL | [6] |
| IC50 | Inhibition of Bacterial Killing (H. influenzae) | - | 46.6 µg/mL | [6] |
| IC50 | Inhibition of Bacterial Killing (S. pneumoniae) | - | 14.7 µg/mL | [6] |
Experimental Protocols
Hemolytic Assay for Complement Inhibition
This assay measures the ability of AMY-101 to inhibit the lysis of antibody-sensitized sheep red blood cells (for the classical pathway) or rabbit red blood cells (for the alternative pathway) by human serum.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Sensitized Sheep Red Blood Cells (for Classical Pathway)
-
Rabbit Red Blood Cells (for Alternative Pathway)
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++) for Classical Pathway
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA) for Alternative Pathway
-
Phosphate Buffered Saline (PBS)
-
96-well U-bottom plates
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of AMY-101 Dilutions: Prepare a serial dilution of this compound in the appropriate buffer (GVB++ for Classical Pathway, GVB-Mg-EGTA for Alternative Pathway). A typical starting concentration for the dilution series could be 10 µM.
-
Serum Preparation: Dilute NHS in the appropriate buffer. The final dilution should result in submaximal lysis (e.g., 80-90%) in the absence of the inhibitor.[7] A final dilution of 1:8 for the classical pathway and 1:2 for the alternative pathway can be a starting point.
-
Assay Setup: In a 96-well plate, add 50 µL of diluted NHS to wells containing 50 µL of the AMY-101 dilutions or buffer control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow AMY-101 to bind to C3.[8]
-
Addition of Red Blood Cells: Add 50 µL of either sensitized sheep red blood cells (for Classical Pathway) or rabbit red blood cells (for Alternative Pathway) to each well.[8]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C with gentle shaking.[8]
-
Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact red blood cells.[8]
-
Measurement of Hemolysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate and measure the absorbance of released hemoglobin at 412 nm or 540 nm.
-
Controls:
-
0% Lysis (Blank): Red blood cells in buffer only.
-
100% Lysis: Red blood cells in distilled water.
-
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of AMY-101 relative to the 0% and 100% lysis controls. Plot the percentage of inhibition against the log of the AMY-101 concentration to determine the IC50 value.
C3b Deposition ELISA
This assay measures the ability of AMY-101 to inhibit the deposition of C3b on a surface coated with an activator of the classical or alternative complement pathway.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
High-binding 96-well ELISA plates
-
Complement pathway activator (e.g., human IgM for classical pathway, LPS for alternative pathway)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (GVB++ for Classical Pathway, GVB-Mg-EGTA for Alternative Pathway)
-
Anti-human C3b primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a complement activator (e.g., 1-5 µg/mL of IgM or LPS in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate with Wash Buffer and block with Blocking Buffer for 1-2 hours at room temperature.
-
Preparation of AMY-101 and Serum:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Dilute NHS in the same assay buffer. The optimal dilution should be determined empirically but a starting point of 1:50 to 1:100 is common.
-
-
Inhibition Step: In a separate plate or tubes, pre-incubate the diluted NHS with the serial dilutions of AMY-101 for 15-30 minutes at 37°C.
-
Complement Activation: Transfer the AMY-101/NHS mixtures to the coated and blocked ELISA plate and incubate for 1 hour at 37°C to allow for complement activation and C3b deposition.[9]
-
Detection of C3b:
-
Wash the plate thoroughly with Wash Buffer.
-
Add the anti-human C3b primary antibody (diluted in Blocking Buffer, typically 1:1000 to 1:5000) and incubate for 1 hour at room temperature.[10]
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody (diluted in Blocking Buffer, typically 1:2000 to 1:10000) and incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding Stop Solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of C3b deposition inhibition for each AMY-101 concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the AMY-101 concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement C3 inhibition in severe COVID-19 using compstatin AMY-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Optimization of an ELISA to Quantitate C3(H2O) as a Marker of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Amy-101 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amy-101, also known as Cp40, is a potent peptidic inhibitor of the central complement component C3. By binding to C3, Amy-101 effectively blocks all three pathways of complement activation (classical, lectin, and alternative), preventing the generation of pro-inflammatory and opsonizing fragments C3a and C3b. This mechanism of action makes Amy-101 a promising therapeutic candidate for a range of complement-mediated inflammatory diseases. These application notes provide a comprehensive overview of the in vivo administration routes for Amy-101 TFA, including detailed protocols and quantitative data from preclinical studies.
Mechanism of Action: Complement C3 Inhibition
Amy-101 exerts its therapeutic effect by directly targeting and inhibiting the complement component C3, a crucial nexus in the complement cascade. This inhibition prevents the cleavage of C3 into its active fragments, C3a and C3b, thereby halting the downstream inflammatory processes.
Quantitative Data Summary
The following tables summarize the quantitative data for in vivo administration of this compound from various preclinical studies.
Table 1: In Vivo Administration Protocols and Efficacy
| Animal Model | Disease Model | Administration Route | Dosage | Dosing Regimen | Duration | Key Findings | Reference(s) |
| Non-human Primate (Cynomolgus monkey) | Naturally Occurring Periodontitis | Subcutaneous (SC) | 4 mg/kg | Once daily | 28 days | Significant and long-lasting reduction in periodontal pocket depth (PPD), an index of tissue destruction. | [1][2] |
| Non-human Primate (Cynomolgus monkey) | Naturally Occurring Periodontitis | Local Injection (intragingival) | 0.1 mg/site (50 µL of 2 mg/mL solution) | Once a week or once every 3 weeks | 6 weeks | Effective in reducing clinical parameters of periodontitis without causing local irritation.[1][2] | [1][2] |
| Mouse | Unilateral Ureteral Obstruction (UUO) - Renal Fibrosis | Subcutaneous (SC) | 1 mg/kg | Every 12 hours | 7 or 14 days | Attenuated fibrosis and infiltration of inflammatory cells. | [1] |
| Human | COVID-19 with ARDS | Intravenous (IV) | 5 mg/kg loading dose, followed by continuous infusion | Continuous | 14 days | Associated with a favorable clinical course and resolution of hyperinflammation. | [3] |
Table 2: Pharmacokinetic Parameters of this compound
Direct comparative pharmacokinetic data for different administration routes in the same study is limited. However, available data suggests the following:
| Parameter | Subcutaneous (SC) Administration | Intravenous (IV) Administration | Local Injection | Reference(s) |
| Half-life (t½) | Extended plasma half-life of over 60 hours reported in humans. | Data not explicitly available for direct comparison, but likely shorter initial half-life compared to SC due to immediate distribution. | Not applicable for systemic circulation. | [4][5] |
| Bioavailability | Not explicitly quantified in the provided results. | 100% (by definition) | Not applicable for systemic circulation. | |
| Cmax (Peak Plasma Concentration) | Lower Cmax compared to IV administration due to absorption phase. | Higher Cmax achieved rapidly after administration. | Negligible systemic exposure. | [6] |
| Time to Cmax (Tmax) | Delayed Tmax compared to IV administration. | Immediate Tmax. | Not applicable for systemic circulation. |
Experimental Protocols
Protocol 1: Subcutaneous Administration in a Non-human Primate Model of Periodontitis
Objective: To evaluate the systemic efficacy of this compound in reducing periodontal inflammation and tissue destruction.
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection (WFI) or 5% dextrose solution
-
Syringes and needles for subcutaneous injection
-
Animal handling and restraint equipment
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with the appropriate volume of sterile WFI or 5% dextrose solution to achieve the desired final concentration for a 4 mg/kg dose. Gently swirl to dissolve; do not shake.
-
Animal Preparation: Acclimatize adult male cynomolgus monkeys (Macaca fascicularis) with naturally occurring chronic periodontitis to the experimental conditions.
-
Dose Calculation: Calculate the volume of the reconstituted this compound solution to be administered based on the individual body weight of each animal.
-
Administration: Administer the calculated dose via subcutaneous injection once every 24 hours for a total of 28 days. The injection site (e.g., interscapular region) should be rotated to avoid local irritation.
-
Monitoring: Perform clinical examinations of the periodontal condition (e.g., probing pocket depth, gingival index, bleeding on probing) at baseline and at regular intervals throughout the study and follow-up period.[2] Collect gingival biopsies for histological analysis at baseline and at the end of the treatment period.
References
- 1. New Analogs of the Complement C3 Inhibitor Compstatin with Increased Solubility and Improved Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing Regimen for Amy-101 TFA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amy-101, also known as Compstatin-40 (Cp40), is a third-generation peptidic inhibitor of the central complement component C3.[1][2] By binding to C3 and its active fragment C3b, Amy-101 effectively blocks all three pathways of the complement cascade (classical, lectin, and alternative), preventing the generation of pro-inflammatory anaphylatoxins C3a and C5a and the formation of the membrane attack complex (MAC).[2][3] This mechanism makes Amy-101 a promising therapeutic candidate for a range of complement-mediated inflammatory diseases. Preclinical studies in various animal models have demonstrated its efficacy, particularly in periodontitis and renal fibrosis.[4][5]
These application notes provide a comprehensive overview of the dosing regimens for Amy-101 TFA used in key preclinical animal models, along with detailed experimental protocols to guide researchers in designing and executing similar studies.
Quantitative Data Summary
The following tables summarize the dosing regimens of this compound in non-human primate and murine models as reported in scientific literature.
Table 1: Dosing Regimen of this compound in Non-Human Primate (NHP) Models of Periodontitis
| Species | Model | Route of Administration | Dosage | Dosing Frequency | Duration | Reference |
| Macaca fascicularis (Cynomolgus monkey) | Naturally Occurring Periodontitis | Subcutaneous (SC) | 4 mg/kg | Once daily | 28 days | [4][6] |
| Macaca fascicularis (Cynomolgus monkey) | Naturally Occurring Periodontitis | Subcutaneous (SC) | 5 mg/kg | Once weekly | 6 weeks | [4] |
| Macaca fascicularis (Cynomolgus monkey) | Naturally Occurring Periodontitis | Subcutaneous (SC) | 10 mg/kg | Twice weekly | 4 weeks | [4] |
| Macaca fascicularis (Cynomolgus monkey) | Naturally Occurring Periodontitis | Local (Intradingival) Injection | 0.1 mg/site (in 50 µL of 2 mg/mL solution) | Once weekly, or three times per week | 6 weeks | [4][5][7] |
| Macaca fascicularis (Cynomolgus monkey) | Naturally Occurring Periodontitis | Local (Intradingival) Injection | 0.1 mg/site | Once every 2 or 3 weeks | Not specified | [8] |
Table 2: Dosing Regimen of this compound in Murine Models
| Species | Model | Route of Administration | Dosage | Dosing Frequency | Duration | Reference |
| Mouse | Periodontitis | Not specified | 5 mg/kg | Not specified | Not specified | [4] |
| Mouse | Unilateral Ureteral Obstruction (UUO)-induced Renal Fibrosis | Subcutaneous (SC) | 1 mg/kg | Every 12 hours | 7 or 14 days | [5][7] |
Signaling Pathway
The primary mechanism of action of Amy-101 is the inhibition of the complement cascade at the central component, C3.
Experimental Protocols
Preparation of this compound for Administration
a. For Subcutaneous (SC) Injection:
While the specific vehicle for subcutaneous injection in the cited studies is not always detailed, a common practice for peptide administration is reconstitution in a sterile, biocompatible vehicle.
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder with sterile Water for Injection (WFI) or a buffered saline solution (e.g., phosphate-buffered saline [PBS], pH 7.4) to the desired stock concentration.
-
Formulation: For subcutaneous administration, the reconstituted peptide can be further diluted in a suitable vehicle such as sterile saline (0.9% NaCl) or PBS to the final desired concentration for injection. The final formulation should be isotonic and at a physiologically compatible pH.
-
Storage: Store the reconstituted solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage, following the manufacturer's specific recommendations to avoid repeated freeze-thaw cycles.
b. For Local (Intradingival) Injection:
-
Reconstitution and Formulation: this compound has been formulated as a 2 mg/mL solution for local injection in non-human primate studies.[5] Reconstitute the lyophilized powder in a sterile vehicle to achieve this concentration.
-
Volume: Injections are typically administered in small volumes, such as 50 µL per site.[5][7]
Animal Handling and Dosing Procedures
a. Subcutaneous (SC) Injection (Mice and NHPs):
-
Animal Restraint: Properly restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection Site: For mice, the subcutaneous space in the dorsal neck or flank region is commonly used. For NHPs, the dorsal thoracic region is a suitable site.
-
Procedure:
-
Swab the injection site with an appropriate antiseptic (e.g., 70% ethanol).
-
Gently lift a fold of skin to create a "tent."
-
Insert a sterile needle (e.g., 27-30 gauge) at the base of the skin tent, parallel to the body.
-
Administer the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
b. Local (Intradingival) Injection (NHPs):
-
Anesthesia: This procedure requires the animal to be anesthetized following an approved protocol.
-
Injection Site: The interdental papillae are the target sites for injection.
-
Procedure:
-
Using a fine-gauge needle (e.g., 30-gauge), carefully inject the specified volume (e.g., 50 µL) of the this compound solution into the gingival tissue of the interdental papilla.
-
Administer the injection slowly to allow for tissue expansion and to prevent leakage.
-
Repeat the procedure for all designated treatment sites.
-
Efficacy Assessment in Periodontitis Models
a. Probing Pocket Depth (PPD) Measurement in Non-Human Primates:
Probing pocket depth is a critical clinical parameter for assessing the severity of periodontitis.
-
Instrumentation: A calibrated periodontal probe (e.g., a Williams or UNC-15 probe) is used.
-
Procedure:
-
The animal should be under anesthesia.
-
Insert the probe gently into the gingival sulcus with the tip in contact with the tooth surface and parallel to the long axis of the tooth.
-
Apply a light, controlled force (approximately 20-25 grams).
-
"Walk" the probe around the circumference of the tooth to detect the deepest point of the pocket.
-
Record the depth in millimeters from the gingival margin to the base of the pocket at multiple sites per tooth (e.g., six sites: mesio-buccal, mid-buccal, disto-buccal, mesio-lingual, mid-lingual, and disto-lingual).
-
b. RANKL/OPG Ratio Analysis in Mouse Gingival Tissue:
The ratio of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to Osteoprotegerin (OPG) is a key indicator of bone resorption activity. A higher ratio indicates increased osteoclastogenesis and bone loss.
-
Tissue Collection and Processing:
-
Euthanize the mice according to an approved protocol.
-
Dissect the gingival tissue surrounding the molars.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution for subsequent analysis.
-
For protein analysis, homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits for mouse RANKL and OPG.
-
Follow the manufacturer's instructions for the assay procedure, including sample dilution, incubation times, and washing steps.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentrations of RANKL and OPG in the samples based on the standard curve.
-
Determine the RANKL/OPG ratio for each sample.
-
-
Western Blotting:
-
Separate the protein lysates (e.g., 20-40 µg of total protein per lane) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 [TBST]).
-
Incubate the membrane with primary antibodies specific for mouse RANKL and OPG overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
-
Quantify the band intensities using densitometry software and calculate the RANKL/OPG ratio.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a non-human primate model of periodontitis.
Pharmacokinetics
Pharmacokinetic studies of the Amy-101 analogue, Cp40, in non-human primates have revealed a target-driven elimination profile. After a single subcutaneous dose of 2 mg/kg in cynomolgus monkeys, the plasma half-life was approximately 40 hours, with the maximum plasma concentration reached at 2 hours post-injection.[2][9] This extended half-life for a peptide is attributed to its high affinity and binding to the abundant C3 protein in the plasma.[9][10] The bioavailability of subcutaneously administered Cp40 is high.[9] In contrast, compstatin (B549462) analogues are not active in rodents, and thus pharmacokinetic data from these species are not directly translatable.[2]
Conclusion
The preclinical data for this compound demonstrate its potent anti-inflammatory and tissue-protective effects in animal models of periodontitis and renal fibrosis. The dosing regimens and experimental protocols outlined in these application notes provide a valuable resource for researchers investigating the therapeutic potential of C3 complement inhibition. Careful consideration of the animal model, route of administration, and relevant efficacy endpoints is crucial for the successful design and interpretation of future studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety Profile After Prolonged C3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 5. Osteocyte RANKL Drives Bone Resorption in Mouse Ligature‐Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Insight into mode-of-action and structural determinants of the compstatin family of clinical complement inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method Development and Validation for the Quantitation of the Complement Inhibitor Cp40 in Human and Cynomolgus Monkey Plasma by UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of the Complement Inhibitor AMY-101 in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Amy-101 TFA in Periodontitis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periodontitis is a chronic inflammatory disease characterized by the progressive destruction of the tooth-supporting tissues, driven by a dysbiotic subgingival microbiome and a subsequent aberrant host immune response.[1][2] A key pathway implicated in the inflammatory cascade of periodontitis is the complement system, with its central component, C3, playing a critical role.[3][4] Amy-101 TFA (also known as Cp40) is a potent peptidic inhibitor of complement component C3, offering a targeted therapeutic strategy to modulate the inflammatory response in periodontitis.[3][5] By binding to C3, Amy-101 prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby halting the amplification of the complement cascade.[3][6]
These application notes provide detailed protocols and compiled data from preclinical and clinical studies to guide researchers in utilizing this compound in various periodontitis research models.
Mechanism of Action of Amy-101
Amy-101 is a cyclic peptide that selectively binds to complement component C3 with high affinity (KD = 0.5 nM).[5] This binding sterically hinders the cleavage of C3 by C3 convertases, effectively blocking all three complement activation pathways (classical, lectin, and alternative). By inhibiting the generation of C3a and C3b, Amy-101 prevents the downstream events of the complement cascade, including the release of anaphylatoxins, opsonization of pathogens, and the formation of the membrane attack complex (MAC).[7] This targeted inhibition of C3 has been shown to reduce the inflammatory response, suppress pro-inflammatory cytokine and matrix metalloproteinase (MMP) production, and ultimately mitigate tissue destruction in periodontitis.[3][4]
Data Presentation: Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies evaluating Amy-101 in periodontitis models.
Table 1: Preclinical Studies of Amy-101 in Non-Human Primate (NHP) Models of Naturally Occurring Periodontitis
| Study Reference | Animal Model & Age | This compound Dosage & Administration | Treatment Duration | Key Findings |
| Kajikawa T, et al. (2017)[5] | 15 adult male cynomolgus monkeys (Macaca fascicularis), 7-15 years old | 0.1 mg/site; 50 µL of 2 mg/mL solution, injected locally (three times per week or once a week) | 6 weeks, followed by a 6-week follow-up | Significant and long-lasting reduction in Probing Pocket Depth (PPD). Does not cause irritation in healthy gingiva. |
| Mastellos et al. (2016) as cited in[3][6] | Non-human primates (NHPs) with chronic periodontitis | 4 mg/kg bodyweight, subcutaneous injection, once every 24 hours | 28 days | Significant reduction in PPD, indicating marked improvement in periodontal health.[6] |
| Bostanci et al. (2018) as cited in[3][6] | Cynomolgus monkeys with periodontitis | Topical application to maxillary gingival tissues | 6 weeks | Down-regulation of several proteins involved in the complement activation alternative pathway.[6] |
| As cited in[8] | Aged NHPs with naturally-occurring periodontitis | 0.1 mg/site, injections in interdental papillae (once or three times weekly) | 6 weeks, followed by a 6-week follow-up | Significant reduction in Gingival Index, Bleeding on Probing, PPD, Clinical Attachment Loss, and tooth mobility. |
| As cited in[8] | NHPs | 0.1 mg/site (once every two weeks or once every three weeks) | 6 weeks | Significant reduction in Gingival Index, Bleeding on Probing, PPD, and Clinical Attachment Loss. Therapeutic effects remained significant for at least 6 weeks after treatment completion. |
Table 2: Clinical Trials of Amy-101 in Human Periodontitis
| Study Reference / Clinical Trial ID | Study Phase & Design | Patient Population | This compound Dosage & Administration | Treatment Duration | Key Findings |
| Hasturk et al. (2021) / NCT03694444[3][9][10] | Phase IIa, randomized, double-blind, split-mouth | 39 adult patients with gingivitis and chronic periodontal inflammation[9] | Weekly injections over three weeks[3] | 3 weeks, with follow-up to 90 days | Significant reductions in probing pocket depth and gingival bleeding index (p < 0.05).[3] Marked decreases in inflammation markers (MMP-8 and MMP-9).[3] No serious drug-related adverse events.[3] |
| As cited in[9] | Phase 2 | Adult patients with gingivitis and chronic periodontal inflammation | Local injection into affected gum tissue once a week | Three consecutive weeks | Statistically significant improvement in reduced bleeding (p<0.001) and gingival inflammation index (p<0.001) compared to placebo at all evaluation time points.[9] |
| NCT03316521[11] | Phase I | Healthy male volunteers | Single ascending dose (SAD) and multiple dose (MD) cohorts, subcutaneous (SQ) or intravenous (IV) injection | N/A | Established a good safety profile, enabling further studies in patients with periodontal disease.[11] |
Experimental Protocols
Ligature-Induced Periodontitis Model in Mice
This model is commonly used to induce experimental periodontitis and is suitable for studying the anti-inflammatory and bone-protective effects of Amy-101.[12][13]
Materials:
-
This compound
-
Sterile saline or appropriate vehicle
-
8- to 12-week-old mice (e.g., C57BL/6)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
5-0 or 6-0 silk or nickel-titanium ligatures[13]
-
Fine forceps and scissors
-
Micro-CT scanner for bone loss analysis
-
Histology equipment and reagents (e.g., H&E staining)
Protocol:
-
Anesthesia: Anesthetize the mice using an appropriate method.
-
Ligature Placement: Gently place a sterile ligature around the second maxillary molar. Ensure the ligature is placed subgingivally to induce plaque accumulation and subsequent inflammation.
-
This compound Administration:
-
Preparation: Reconstitute this compound in sterile saline to the desired concentration (e.g., 5 mg/kg as used in a mouse model by Li et al.[3]).
-
Administration: Administer this compound via a chosen route (e.g., subcutaneous injection). The administration can begin at the time of ligature placement and continue at specified intervals (e.g., daily) for the duration of the experiment (e.g., 7-14 days).
-
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Endpoint Analysis:
-
At the end of the experimental period, euthanize the animals.
-
Alveolar Bone Loss: Dissect the maxillae and analyze alveolar bone loss around the ligated molars using a micro-CT scanner.
-
Histological Analysis: Decalcify the maxillae, embed in paraffin, and section for histological staining (e.g., H&E) to assess inflammatory cell infiltration and tissue destruction.
-
Biomarker Analysis: Collect gingival tissue for analysis of pro-inflammatory cytokines, MMPs, and RANKL/OPG expression via methods like qPCR or ELISA.
-
Non-Human Primate (NHP) Model of Naturally Occurring Periodontitis
NHPs provide a valuable model as they develop periodontitis naturally, closely mimicking the human disease.[5][14]
Materials:
-
This compound
-
Sterile vehicle for injection
-
Aged NHPs (e.g., cynomolgus monkeys) with pre-existing, naturally occurring periodontitis
-
Anesthesia and monitoring equipment
-
Periodontal probe
-
Dental camera
-
Gingival crevicular fluid (GCF) collection strips
-
Biopsy instruments
Protocol:
-
Baseline Assessment:
-
Anesthetize the animals.
-
Perform a comprehensive periodontal examination, measuring parameters such as Probing Pocket Depth (PPD), Clinical Attachment Loss (CAL), Gingival Index (GI), and Bleeding on Probing (BOP).
-
Collect GCF samples to analyze baseline levels of inflammatory mediators.
-
Obtain dental radiographs or cone-beam computed tomography (CBCT) scans to assess alveolar bone levels.
-
-
This compound Administration:
-
Preparation: Prepare this compound solution (e.g., 2 mg/mL).[5]
-
Local Administration: Inject a defined volume and concentration of this compound (e.g., 50 µL of 2 mg/mL solution, resulting in 0.1 mg/site) into the interdental papillae of affected sites.[5]
-
Systemic Administration: Alternatively, administer this compound subcutaneously at a specified dose (e.g., 4 mg/kg bodyweight).[5]
-
Frequency: The administration can be performed at varying frequencies (e.g., once a week, once every two weeks, or once every three weeks) for a defined treatment period (e.g., 6 weeks).[8]
-
-
Follow-up and Monitoring:
-
Perform periodontal examinations at regular intervals during the treatment and follow-up periods.
-
Collect GCF samples to monitor changes in inflammatory biomarkers.
-
-
Endpoint Analysis:
-
Perform histological and immunohistochemical analysis on gingival biopsies to assess tissue-level changes.
-
Analyze proteomic changes in GCF to identify modulated pathways.[3]
Conclusion
This compound represents a promising, host-modulatory therapeutic agent for periodontitis by targeting the central component of the complement system, C3. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical and translational studies to further elucidate the therapeutic potential of Amy-101 in treating periodontal disease. The use of established animal models, such as ligature-induced periodontitis in mice and naturally occurring periodontitis in NHPs, will be crucial in advancing this novel therapeutic approach towards clinical application.
References
- 1. Models of periodontal disease pathogenesis: A journey through time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modelling periodontitis in vitro: engineering strategies and biofilm model development [frontiersin.org]
- 3. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. The new C3 inhibitor AMY-101 has a strong effect: eliminate inflammation in 3 weeks - Knowledge - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 10. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amyndas.com [amyndas.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Simplified and Effective Method for Generation of Experimental Murine Periodontitis Model [frontiersin.org]
- 14. Experimental Animal Models in Periodontology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cp40 TFA in COVID-19 Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cp40 TFA, a trifluoroacetate (B77799) salt of a compstatin (B549462) analog, is a potent inhibitor of the complement component C3. In the context of COVID-19, research has focused on its role as a modulator of the hyperinflammatory response, a key driver of disease severity and acute respiratory distress syndrome (ARDS), rather than as a direct antiviral agent. Cp40, also known as AMY-101, has been investigated in clinical trials for its potential to mitigate the systemic inflammation and thromboinflammation associated with severe SARS-CoV-2 infection. These application notes provide an overview of the mechanism of action, a summary of clinical findings, and detailed protocols derived from published studies.
Mechanism of Action
Cp40 TFA targets the central component of the complement system, C3. The complement system, a part of the innate immune system, can be excessively activated in severe COVID-19, leading to a cascade of inflammatory events. By inhibiting C3, Cp40 blocks the amplification of this cascade, thereby reducing the production of pro-inflammatory mediators and mitigating downstream effects such as neutrophil activation, formation of neutrophil extracellular traps (NETs), and endothelial damage. This targeted immunomodulatory approach aims to control the "cytokine storm" and its pathological consequences in severe COVID-19.
Signaling Pathway of Cp40 TFA in Modulating COVID-19 Hyperinflammation
Application Notes and Protocols for Amy-101 TFA in the Study of Complement-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amy-101 trifluoroacetate (B77799) (TFA), also known as Cp40, is a potent and specific synthetic cyclic peptide inhibitor of the central complement component C3.[1][2] As a third-generation compstatin (B549462) analog, Amy-101 offers high affinity and specificity for human and primate C3, effectively blocking all three complement activation pathways (classical, lectin, and alternative).[1] Its mechanism of action, which involves preventing the cleavage of C3 into its active fragments C3a and C3b, makes it a valuable tool for investigating the role of the complement system in a wide array of inflammatory and autoimmune diseases.[1][3] These application notes provide a comprehensive overview of Amy-101 TFA, including its mechanism of action, quantitative data from key studies, and detailed protocols for its use in both in vitro and in vivo research models of complement-mediated diseases, with a particular focus on periodontitis.
Mechanism of Action
Amy-101 exerts its inhibitory effect by binding to a specific shallow pocket on the β-chain of the C3 molecule.[1] This binding acts as a steric impediment, physically blocking the access of C3 convertases (C3bBb and C4b2a) to their substrate, C3.[1] By preventing the cleavage of C3, Amy-101 effectively halts the amplification of the complement cascade, thereby inhibiting the downstream generation of pro-inflammatory anaphylatoxins (C3a and C5a), the opsonin C3b, and the formation of the membrane attack complex (MAC).[1][3] This central inhibition at the level of C3 provides a comprehensive blockade of the biological effects of complement activation.[1]
Caption: this compound inhibits the central complement component C3, blocking all activation pathways.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Organism | Assay | Reference |
| KD for C3 | 0.5 nM | Human | Not Specified | [2] |
| IC50 | Not Specified |
In Vivo Efficacy of this compound in Non-Human Primate (NHP) Models of Periodontitis
| Study | Animal Model | Dosage and Administration | Key Findings | Reference |
| Kajikawa et al., 2017 | Cynomolgus monkeys with naturally occurring periodontitis | 0.1 mg/site, local injection, once every 3 weeks | Effective in reducing periodontal inflammation without local irritation. | [4] |
| Kajikawa et al., 2017 | Cynomolgus monkeys with naturally occurring periodontitis | 4 mg/kg bodyweight, subcutaneous injection, once daily for 28 days | Protective against periodontitis. | [4] |
| Mastellos et al., 2016 (as cited in[3]) | Non-human primates with chronic periodontitis | 4 mg/kg body weight, subcutaneous injection, once every 24 hours for 28 days | Significant reduction in periodontal pocket depth (PPD). | [3] |
| Bostanci et al., 2018 (as cited in[3]) | Non-human primate model of chronic periodontitis | 0.5 mg/kg, local injection, once or thrice weekly for six weeks | Significant reduction in gingival index (p < 0.05), bleeding on probing (p < 0.01), probing pocket depth (p < 0.01), and attachment loss (p < 0.01). | [3] |
Clinical Efficacy of Amy-101 in Periodontal Inflammation (Phase IIa)
| Study | Patient Population | Dosage and Administration | Key Findings | Reference |
| Hasturk et al., 2021 | 32 patients with gingival inflammation | 0.1 mg/site, intragingival injection, once weekly for 3 weeks | Significant reduction in modified gingival index (MGI) and bleeding on probing (BOP) (p < 0.001). Significant reduction in MMP-8 and MMP-9 levels (p < 0.05). Therapeutic effects persisted for at least 3 months. | [5][6] |
Experimental Protocols
In Vitro Protocol: Hemolytic Assay for Complement Inhibition
This protocol is a general guideline for assessing the inhibitory activity of Amy-101 on the classical complement pathway.
Materials:
-
This compound
-
Normal Human Serum (NHS) as a source of complement
-
Sensitized sheep red blood cells (SRBCs)
-
Veronal Buffered Saline (VBS) with Ca2+ and Mg2+ (VBS++)
-
Distilled water (for 100% lysis control)
-
96-well U-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 412 nm
Procedure:
-
Preparation of Amy-101 dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Perform serial dilutions of Amy-101 in VBS++ to obtain a range of concentrations to be tested.
-
Serum Dilution: Dilute NHS in VBS++ to a concentration that yields submaximal hemolysis (typically determined through a preliminary titration experiment).
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of diluted NHS to each well.
-
Add an equal volume of the different Amy-101 dilutions to the wells.
-
Include control wells:
-
0% Lysis (Blank): VBS++ only.
-
100% Lysis: Distilled water.
-
Serum Control (No Inhibitor): Diluted NHS with VBS++ instead of Amy-101.
-
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the complement proteins.
-
Addition of SRBCs: Add a standardized suspension of sensitized SRBCs to all wells.
-
Second Incubation: Incubate the plate at 37°C for 60 minutes to allow for hemolysis.
-
Centrifugation: Centrifuge the plate to pellet the intact SRBCs.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 412 nm.
-
Calculation: Calculate the percentage of hemolysis for each Amy-101 concentration relative to the 0% and 100% lysis controls. The IC50 value can then be determined by plotting the percentage of inhibition against the log of the Amy-101 concentration.
In Vivo Protocol: Evaluation of Amy-101 in a Non-Human Primate Model of Periodontitis
This protocol is based on the methodologies described in the studies by Kajikawa et al. (2017).[4]
Animal Model:
-
Adult cynomolgus monkeys (Macaca fascicularis) with naturally occurring chronic periodontitis.
Preparation of Amy-101 for Injection:
-
For Local Administration: Reconstitute lyophilized Amy-101 acetate (B1210297) in Water for Injection (WFI) to an initial concentration (e.g., 50 mg/mL). Further dilute with sterile saline to the final desired concentration (e.g., 2 mg/mL for a 0.1 mg/site dose in 50 µL).[2][5]
-
For Subcutaneous Administration: Prepare the Amy-101 solution in a sterile, physiologically compatible vehicle (e.g., sterile saline) to achieve the target dose in an appropriate injection volume.
Experimental Workflow:
Caption: A typical workflow for evaluating Amy-101 in a non-human primate model of periodontitis.
Detailed Procedures:
-
Baseline Assessment:
-
Anesthetize the animals.
-
Perform a comprehensive periodontal examination. Measure clinical parameters such as:
-
Probing Pocket Depth (PPD): Measure the distance from the gingival margin to the bottom of the periodontal pocket at multiple sites per tooth using a periodontal probe.
-
Clinical Attachment Level (CAL): Measure the distance from the cementoenamel junction (CEJ) to the bottom of the pocket.
-
Bleeding on Probing (BOP): Record the presence or absence of bleeding after gentle probing.
-
Gingival Index (GI): Score the severity of gingival inflammation based on color, consistency, and bleeding.
-
-
Collect gingival tissue biopsies for histological analysis.
-
-
Drug Administration:
-
Local Injection: Administer the prepared Amy-101 solution (e.g., 0.1 mg in 50 µL) into the interdental papillae of the affected sites.
-
Subcutaneous Injection: Administer the prepared Amy-101 solution subcutaneously at the desired dosage (e.g., 4 mg/kg).
-
-
Monitoring and Follow-up:
-
Perform clinical examinations at regular intervals (e.g., weekly) throughout the treatment and follow-up periods.
-
-
Endpoint Assessment:
-
At the end of the study, repeat the comprehensive periodontal examination and collect final tissue biopsies.
-
-
Data Analysis:
-
Compare the changes in clinical parameters (PPD, CAL, BOP, GI) between the Amy-101 treated group and the control group using appropriate statistical methods.
-
Analyze histological sections for changes in inflammatory cell infiltrate and tissue destruction.
-
Conclusion
This compound is a powerful and specific inhibitor of the complement C3 protein, making it an invaluable research tool for elucidating the role of the complement system in various pathological conditions. The provided data and protocols offer a foundation for researchers to design and execute experiments to further explore the therapeutic potential of C3 inhibition in complement-mediated diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of the Complement Inhibitor AMY-101 in a Natural Model of Periodontitis in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Amy-101 TFA Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Amy-101 TFA, a potent peptidic inhibitor of the central complement component C3. By targeting C3, this compound effectively blocks all three pathways of complement activation—classical, lectin, and alternative—offering a promising therapeutic strategy for a wide range of complement-mediated inflammatory diseases.[1][2][3] This document outlines detailed protocols for in vitro and in vivo studies to assess the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a synthetic cyclic peptide that binds with high affinity (KD = 0.5 nM) to complement component C3 and its activated form, C3b.[1][4] This binding sterically hinders the access of C3 convertases, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b.[2] This blockade at a central point in the complement cascade effectively abrogates the downstream generation of anaphylatoxins (C3a and C5a), the formation of the membrane attack complex (MAC), and the opsonization of cells.[2][5]
Below is a diagram illustrating the central role of C3 in the complement cascade and the inhibitory action of this compound.
In Vitro Efficacy Studies
Hemolytic Inhibition Assay
This assay assesses the functional inhibition of the classical and alternative complement pathways by this compound.[2]
Protocol:
-
Preparation of Sensitized Erythrocytes:
-
Wash sheep red blood cells (SRBCs) three times with gelatin veronal buffer (GVB) containing Ca²⁺ and Mg²⁺ (GVB²⁺).
-
Resuspend SRBCs to a concentration of 1x10⁹ cells/mL in GVB²⁺.
-
Sensitize the SRBCs by incubating with an equal volume of a sub-agglutinating concentration of rabbit anti-sheep RBC IgM (for classical pathway) or in GVB-Mg-EGTA (for alternative pathway with rabbit erythrocytes) for 20 minutes at 37°C.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in GVB²⁺ (for classical pathway) or GVB-Mg-EGTA (for alternative pathway).
-
In a 96-well U-bottom plate, add 50 µL of normal human serum (NHS) diluted in the respective buffer (e.g., 1:80 for classical, 1:20 for alternative) to each well.
-
Add 25 µL of the this compound dilutions or buffer control to the wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Add 25 µL of the sensitized erythrocytes (5x10⁷ cells/mL) to each well.
-
Incubate for 30 minutes (classical) or 60 minutes (alternative) at 37°C with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 80 µL of the supernatant to a flat-bottom 96-well plate.
-
Measure the absorbance of released hemoglobin at 412 nm.
-
Controls: 0% lysis (erythrocytes in buffer) and 100% lysis (erythrocytes in distilled water).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
-
C5b-9 Deposition ELISA
This assay quantifies the inhibition of terminal complement complex (C5b-9 or MAC) formation.
Protocol:
-
Plate Coating:
-
Coat a 96-well ELISA plate with an activator of the complement system (e.g., heat-aggregated IgG for the classical pathway, or Zymosan for the alternative pathway) overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 1% BSA in PBS for 2 hours at room temperature.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
In a separate plate, mix diluted normal human serum with the this compound dilutions or buffer control and incubate for 15 minutes.
-
Transfer the serum/inhibitor mixtures to the coated and blocked ELISA plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add a primary antibody specific for a neoantigen on the C5b-9 complex (e.g., anti-human C5b-9 monoclonal antibody) and incubate for 1 hour at 37°C.[6][7]
-
Wash the plate five times with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using purified C5b-9.
-
Calculate the concentration of C5b-9 in each well and determine the IC₅₀ of this compound.
-
In Vivo Efficacy Studies
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
This model is used to evaluate the anti-fibrotic and anti-inflammatory effects of this compound in the kidney.[4]
Protocol:
-
Surgical Procedure:
-
Anesthetize male C57BL/6 mice (8-10 weeks old).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.[8]
-
For sham-operated animals, the ureter is mobilized but not ligated.
-
Close the incision with sutures.
-
-
Treatment:
-
Administer this compound (e.g., 1 mg/kg) or a control peptide via subcutaneous injection every 12 hours, starting on the day of surgery, for 7 or 14 days.[4]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and the obstructed kidneys.
-
Histology: Fix one kidney in 10% formalin, embed in paraffin, and section. Stain with Masson's trichrome to assess collagen deposition (fibrosis) and with antibodies against F4/80 (macrophages) and α-SMA (myofibroblasts) for immunohistochemistry.
-
Gene Expression: Extract RNA from the other kidney and perform qRT-PCR to measure the expression of pro-fibrotic (e.g., TGF-β1, Collagen I) and pro-inflammatory (e.g., TNF-α, IL-6) genes.
-
Protein Analysis: Homogenize kidney tissue to measure cytokine levels by ELISA or multiplex assay.
-
LPS-Induced Acute Lung Injury Model
This model is used to assess the efficacy of this compound in mitigating acute pulmonary inflammation.
Protocol:
-
Induction of Injury:
-
Anesthetize male C57BL/6 mice.
-
Intratracheally instill lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg in 50 µL of sterile saline) to induce lung injury.[9] Control mice receive saline.
-
-
Treatment:
-
Administer this compound or a control peptide (e.g., via intravenous or subcutaneous injection) at a specified time point before or after LPS challenge.
-
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with PBS.
-
Lung Histology: Perfuse the lungs and fix with 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury.
-
Lung Myeloperoxidase (MPO) Activity: Homogenize lung tissue to measure MPO activity as a marker of neutrophil infiltration.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vitro Inhibition of Complement Activity by this compound
| Assay | Pathway | Endpoint | This compound IC₅₀ (nM) |
| Hemolytic Assay | Classical | 50% Hemolysis Inhibition | |
| Hemolytic Assay | Alternative | 50% Hemolysis Inhibition | |
| C5b-9 Deposition ELISA | Classical | 50% C5b-9 Inhibition | |
| C5b-9 Deposition ELISA | Alternative | 50% C5b-9 Inhibition |
Table 2: Efficacy of this compound in the UUO Model of Renal Fibrosis
| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + this compound |
| Histology | |||
| Fibrosis (% Area) | |||
| F4/80⁺ Cells/HPF | |||
| α-SMA⁺ Area (%) | |||
| Gene Expression (Fold Change) | |||
| Collagen I | |||
| TGF-β1 | |||
| TNF-α | |||
| Plasma/Tissue Markers | |||
| BUN (mg/dL) | |||
| Kidney C3 Deposition |
Table 3: Efficacy of this compound in the LPS-Induced Acute Lung Injury Model
| Parameter | Saline + Vehicle | LPS + Vehicle | LPS + this compound |
| BAL Fluid Analysis | |||
| Total Cells (x10⁵) | |||
| Neutrophils (x10⁵) | |||
| Total Protein (µg/mL) | |||
| TNF-α (pg/mL) | |||
| IL-6 (pg/mL) | |||
| Lung Tissue Analysis | |||
| MPO Activity (U/g tissue) | |||
| Lung Injury Score |
References
- 1. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 3. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 4. The Unilateral Ureteral Obstruction Model [bio-protocol.org]
- 5. sanguinebio.com [sanguinebio.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]
- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Application Notes and Protocols for Subcutaneous Administration of Amy-101 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amy-101 TFA is a potent and specific peptidic inhibitor of the central complement component C3.[1][2][3] As a third-generation compstatin (B549462) analogue, Amy-101 offers a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases driven by complement dysregulation.[4] Its mechanism of action involves binding to C3 and its activated form, C3b, thereby preventing the cleavage of C3 and halting the amplification of the complement cascade through all three pathways: classical, lectin, and alternative.[3][5] This inhibition effectively blocks the generation of downstream inflammatory mediators.[3][5] Preclinical studies have demonstrated the efficacy of Amy-101 in various animal models, highlighting its anti-inflammatory and tissue-protective effects.[4][6]
These application notes provide detailed protocols for the subcutaneous administration of this compound in preclinical research settings, based on established findings.
Data Presentation
Table 1: this compound Product Information
| Parameter | Description |
| Synonyms | Cp40 TFA |
| Molecular Formula | C₈₃H₁₁₇N₂₃O₁₈S₂ (free base) |
| Target | Complement C3 |
| Binding Affinity (KD) | 0.5 nM |
| Pathway | Immunology/Inflammation, Anti-infection |
| Solubility | ≥ 50 mg/mL in Water and DMSO[7] |
| Storage | Lyophilized powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month.[7] |
Table 2: Subcutaneous Injection Protocols for this compound in Preclinical Models
| Animal Model | Indication | Dosage | Dosing Frequency | Duration | Reference |
| Cynomolgus Monkeys (Macaca fascicularis) | Periodontitis | 4 mg/kg | Once every 24 hours | 28 days | [1][7] |
| Mice | Unilateral Ureteral Obstruction (Renal Fibrosis) | 1 mg/kg | Every 12 hours | 7 or 14 days | [1][7] |
| Mice | Periodontitis | 5 mg/kg | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
Reconstitute the peptide by adding the required volume of sterile water for injection or PBS to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[7]
Protocol 2: Subcutaneous Injection in a Murine Model
This protocol provides a detailed procedure for the subcutaneous administration of this compound to mice.
Materials:
-
Reconstituted this compound stock solution
-
Sterile saline (0.9% NaCl) or PBS for dilution
-
Insulin syringes (e.g., 28-30 gauge)
-
Appropriate animal handling and restraint equipment
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Thaw an aliquot of the this compound stock solution on ice.
-
Calculate the required volume of the stock solution based on the animal's body weight and the desired dose (e.g., 1 mg/kg).
-
Dilute the stock solution with sterile saline or PBS to a suitable injection volume (typically 100-200 µL for a mouse).
-
-
Animal Preparation:
-
Weigh the animal to determine the precise injection volume.
-
Properly restrain the animal. The scruff of the neck is a common and effective method.
-
-
Injection Procedure:
-
Swab the intended injection site (typically the interscapular region) with 70% ethanol.
-
Lift the skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the entire volume of the dosing solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring:
Visualizations
Caption: Mechanism of Amy-101 in inhibiting the complement cascade.
Caption: Workflow for subcutaneous injection of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Amy-101 TFA solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Amy-101 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial solubilization of this compound, either Dimethyl Sulfoxide (DMSO) or sterile water can be used. Both have been shown to dissolve the peptide at concentrations of at least 50 mg/mL.[1][2] The choice of solvent may depend on the downstream application.
Q2: I am using this compound in a cell-based assay. Which solvent should I choose?
A2: When preparing this compound for cell culture experiments, it is advisable to first dissolve the peptide in a minimal amount of DMSO and then dilute the stock solution with your cell culture medium or a sterile aqueous buffer.[3] It is crucial to keep the final concentration of DMSO low, typically below 0.5%, as higher concentrations can be toxic to cells.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you encounter solubility issues, gentle warming of the solution to approximately 40°C or sonication can aid in dissolution.[4][5] Ensure that the vial is securely capped during these procedures to prevent contamination. For persistent issues, refer to the troubleshooting guide below.
Q4: How should I store the reconstituted this compound solution?
A4: Once dissolved, it is recommended to prepare aliquots of the this compound solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[5] A clinical trial protocol noted that reconstituted solutions were kept at 4°C and used within one day.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The solubility limit in the current solvent may have been exceeded, or the peptide may be aggregating. | Try further dilution with the appropriate solvent. Sonication may also help to break up aggregates.[5] If using an aqueous buffer, ensure the pH is not at the isoelectric point of the peptide. |
| Inconsistent Experimental Results | The peptide may not be fully solubilized, leading to inaccurate concentration measurements. Alternatively, the stock solution may have degraded. | Always visually inspect the solution for any particulate matter before use. Ensure proper storage of the stock solution in aliquots at or below -20°C.[5] |
| Cell Viability is Affected | The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high. | Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution into your cell culture medium to keep the final DMSO concentration as low as possible (ideally ≤0.1%).[3] |
Quantitative Solubility Data
| Solvent | Reported Solubility |
| DMSO | ≥ 50 mg/mL[1][2] |
| Water | ≥ 50 mg/mL[1][2] |
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration, and the actual solubility may be higher.
Experimental Protocols
Protocol 1: Reconstitution of this compound in DMSO
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature.
-
Solvent Addition: Add the required volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of peptide).
-
Dissolution: Gently vortex or swirl the vial to mix. If necessary, sonicate the solution for short intervals until the peptide is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Solutions from a DMSO Stock
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO following Protocol 1.
-
Dilution: While gently vortexing the aqueous buffer or cell culture medium, slowly add the desired volume of the DMSO stock solution drop by drop. This gradual addition helps to prevent precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is appropriate for your experimental setup, particularly for cell-based assays.
Visualizations
Caption: Workflow for solubilizing this compound in DMSO or water.
Caption: this compound inhibits the cleavage of C3, blocking inflammation.
References
Amy-101 TFA in Solution: A Technical Guide to Long-Term Stability
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Amy-101 TFA, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the factors influencing the long-term stability of this compound in solution, along with troubleshooting advice and frequently asked questions to address common challenges.
While specific, long-term quantitative stability data for this compound in various solutions is not extensively published, this document compiles best practices derived from general peptide chemistry, information on cyclic peptides, and available data for Amy-101 to guide users in maintaining the integrity of their samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: For initial reconstitution, sterile, purified water (e.g., water for injection or HPLC-grade water) is recommended. For long-term storage in solution, the choice of solvent is critical and depends on the intended application. Buffers at a slightly acidic pH (pH 5-6) are generally preferred for peptide stability, as they can minimize degradation pathways like deamidation and hydrolysis.[1] It is crucial to avoid alkaline conditions (pH > 7) which can accelerate degradation.[2][3] For cellular assays, the use of a biocompatible buffer is essential, and it is advisable to check for any interference from the trifluoroacetic acid (TFA) counter-ion.[4]
Q2: What are the optimal storage temperatures for this compound solutions?
A2: For long-term stability, it is strongly recommended to store this compound solutions at -80°C.[5][6] Storage at -20°C is also acceptable for shorter durations.[5][6] If the solution is to be used frequently, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified for the specific buffer system being used.
Q3: How does the trifluoroacetic acid (TFA) counter-ion affect the stability and activity of Amy-101?
A3: Amy-101 is often supplied as a TFA salt, which is a byproduct of the peptide synthesis and purification process.[4] While generally stable, residual TFA can lower the pH of the solution upon reconstitution.[4] In some biological assays, TFA has been shown to interfere with cellular activity.[4] For sensitive applications, it may be necessary to perform a TFA salt exchange to a more biocompatible counter-ion, such as acetate (B1210297) or hydrochloride.[7]
Q4: What are the common degradation pathways for Amy-101 in solution?
A4: Like other peptides, Amy-101 in solution is susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues, can occur, and is often catalyzed by acidic or basic conditions.[2][8]
-
Oxidation: Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Histidine (His) residues are susceptible to oxidation, which can be accelerated by exposure to air, metal ions, and light.[2][9][10] As a cyclic peptide with a disulfide bridge, maintaining the integrity of the Cysteine residues is critical for Amy-101's activity.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This process is pH and temperature-dependent.[2]
Q5: How can I assess the stability of my this compound solution?
A5: The most common method for assessing peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11] A stability study typically involves analyzing the peptide solution at various time points and storage conditions. A decrease in the main peptide peak area and the appearance of new peaks are indicative of degradation. Mass spectrometry (MS) can be used in conjunction with HPLC to identify the degradation products.
Storage Condition Summary
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | Up to 2 years | Store in a desiccator, protected from light.[5][6] |
| -20°C | Up to 1 year | Store in a desiccator, protected from light.[5][6] | |
| In Solution | -80°C | Up to 6 months | Use a suitable buffer (pH 5-6). Aliquot to avoid freeze-thaw cycles.[5][6] |
| -20°C | Up to 1 month | Use a suitable buffer (pH 5-6). Aliquot to avoid freeze-thaw cycles.[5][6] | |
| 2-8°C | Short-term (days) | Stability is buffer-dependent and should be validated. |
Disclaimer: The information provided is based on general peptide stability principles and available data. Users should perform their own stability studies for their specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation of moisture onto the peptide.
-
Solvent Addition: Using a sterile pipette tip, add the desired volume of cold, sterile solvent (e.g., sterile water or a pre-chilled buffer at pH 5-6) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the peptide. Avoid vigorous shaking, which can cause aggregation. If solubility is an issue, sonication in a water bath for a short period may be helpful.
-
Aliquoting: Immediately after reconstitution, it is recommended to divide the stock solution into single-use aliquots. This minimizes the number of freeze-thaw cycles the peptide is subjected to.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Representative Experimental Workflow for Assessing this compound Stability in Solution
-
Sample Preparation: Reconstitute lyophilized this compound in the desired buffer (e.g., PBS, pH 6.0) to a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Distribute the solution into multiple sterile, low-binding microcentrifuge tubes.
-
Time-Zero Analysis: Immediately analyze one aliquot ("time-zero") using a validated RP-HPLC method to establish the initial purity and concentration.
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to thaw completely and equilibrate to room temperature. Analyze the sample by RP-HPLC under the same conditions as the time-zero sample.
-
Data Analysis: Compare the chromatograms from each time point to the time-zero sample. Calculate the percentage of the remaining intact peptide and identify any new peaks corresponding to degradation products.
Visualizations
Caption: Amy-101 inhibits the central complement component C3.
Caption: Workflow for assessing this compound solution stability.
Caption: Troubleshooting common issues with this compound solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of therapeutic proteins and peptides: structural and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Amy-101 TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amy-101 and trifluoroacetic acid (TFA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TFA in my Amy-101 experiments?
A1: Trifluoroacetic acid (TFA) is a versatile reagent commonly used in peptide chemistry for several critical functions. In solid-phase peptide synthesis (SPPS) of Amy-101, TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the resin support.[1] It also simultaneously removes most of the side-chain protecting groups from the amino acid residues.[1] In reversed-phase high-performance liquid chromatography (RP-HPLC) for Amy-101 purification, TFA is used as a mobile phase additive and acts as an ion-pairing agent.[2][3][4] This neutralizes the charges on the peptide, leading to sharper peaks and improved chromatographic resolution.[3][5]
Q2: I'm observing poor peak shape (tailing or fronting) during HPLC purification of Amy-101. What could be the cause?
A2: Poor peak shape in HPLC is a common issue that can often be traced back to the mobile phase composition or column conditions. Insufficient concentration of TFA can lead to peak tailing due to unwanted interactions between Amy-101 and the stationary phase.[5] Traditionally, 0.1% TFA is used, but for peptides with multiple positive charges, a higher concentration of 0.2-0.25% may be optimal.[6] Conversely, a mismatch in solvent strength between your sample solvent and the mobile phase can cause peak fronting or splitting.[7] Ensure your Amy-101 sample is dissolved in a solvent similar to the initial mobile phase conditions.
Q3: My mass spectrometry (MS) signal for Amy-101 is weak or non-existent after HPLC purification with TFA. Why is this happening?
A3: This phenomenon is known as ion suppression and is a significant drawback of using TFA in LC-MS applications.[8][9] TFA is a strong ion-pairing agent that can bind to your peptide, suppressing its ionization in the mass spectrometer's source.[10][11] This leads to a reduced signal or, in severe cases, total signal suppression.[10] The high surface tension and conductivity of TFA-containing solutions can also lead to spray instability in the electrospray ionization (ESI) source.[11]
Q4: Is residual TFA in my final Amy-101 sample a concern for downstream biological assays?
A4: Yes, residual TFA can significantly impact biological experiments. TFA is cytotoxic and can interfere with cell proliferation, even at nanomolar concentrations.[12] It can also alter the secondary structure and biological activity of peptides like Amy-101.[12][13] The strong acidity of TFA can also denature pH-sensitive proteins or enzymes in your assays.[12] For cellular assays or in vivo studies, it is highly recommended to reduce TFA levels to less than 1%.[12]
Q5: How can I remove TFA from my purified Amy-101 sample?
A5: Several methods are available for removing TFA from peptide preparations. The most common techniques include:
-
Lyophilization with HCl: This involves repeatedly dissolving the peptide in a dilute hydrochloric acid solution and then freeze-drying. The stronger HCl displaces the weaker TFA.[12][13]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on charge, allowing the TFA counter-ions to be washed away while the peptide is bound to the resin. The peptide is then eluted with a different salt solution.[13]
-
Reversed-Phase HPLC with a different acid: You can perform an additional HPLC run using a more biocompatible acid, like acetic acid, in the mobile phase to exchange the TFA.[13]
Troubleshooting Guides
Issue 1: Poor Amy-101 Cleavage Efficiency from Resin
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude Amy-101 after cleavage. | Incomplete removal of N-terminal Fmoc protecting group before cleavage. | Ensure complete Fmoc deprotection by treating the resin with 20% piperidine (B6355638) in NMP or DMF for 20-30 minutes.[14] |
| Inappropriate cleavage cocktail composition for Amy-101 sequence. | For peptides containing sensitive residues like Trp, Met, Tyr, or Cys, use a cleavage cocktail with scavengers (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) to prevent side reactions.[1] | |
| Insufficient cleavage reaction time. | The standard cleavage time is 1.5 to 3 hours at room temperature.[1][15] For complex or long peptides, a small-scale trial run to optimize the cleavage time is recommended.[15] | |
| Dried out peptide-resin prior to cleavage. | Ensure the peptide-resin is properly dried under vacuum before adding the cleavage cocktail.[14] |
Issue 2: Sub-optimal HPLC Purification of Amy-101
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks. | Insufficient TFA concentration in the mobile phase. | Increase the TFA concentration in both mobile phases (A and B) to 0.1% or higher. For highly basic peptides, concentrations up to 0.25% may be beneficial.[5][6] |
| Column contamination or degradation. | Flush the column with a strong solvent or, if necessary, replace the column. | |
| Fronting peaks. | Sample overload or sample solvent stronger than the mobile phase. | Reduce the amount of Amy-101 injected onto the column. Dissolve the sample in a solvent that matches the initial mobile phase composition.[7] |
| Poor resolution of Amy-101 from impurities. | Non-optimized gradient. | Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting impurities.[16] |
| Inappropriate column chemistry. | For hydrophobic peptides, a C4 or C8 column might provide better separation than a C18 column.[16] |
Issue 3: Mass Spectrometry Signal Suppression of Amy-101
| Symptom | Possible Cause | Suggested Solution |
| Low or no MS signal for Amy-101. | Ion suppression by TFA. | Replace TFA with a more MS-friendly acid like formic acid (0.1%) in the mobile phase.[8] |
| If TFA is necessary for chromatographic performance, consider post-column addition of a weak base like ammonium (B1175870) hydroxide (B78521) to reduce signal suppression.[17] | ||
| Add a "supercharging" agent to the mobile phase, which can help rescue the TFA-induced ion suppression.[11] | ||
| Unstable spray in ESI source. | High surface tension and conductivity of TFA-containing mobile phase. | Optimize MS source parameters. Consider using a lower concentration of TFA if chromatographically acceptable. |
Experimental Protocols
Protocol 1: Cleavage of Amy-101 from Resin using TFA
WARNING: TFA is a highly corrosive and dangerous liquid. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[14][15]
Materials:
-
Dried Amy-101-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% ethanedithiol)[1]
-
Round-bottom flask
-
Micro stir bar
-
Ice bath
-
Filtration apparatus (e.g., fritted glass funnel)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried Amy-101-resin (0.1 to 1.5 g) in a round-bottom flask with a micro stir bar.[14][15]
-
Cool the flask in an ice bath.
-
Prepare the cleavage cocktail fresh and cool it in an ice bath.
-
Add the cooled cleavage cocktail to the resin (approximately 10 mL per gram of resin).[15]
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1.5 to 3 hours.[1][15]
-
Filter the resin from the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether. A white precipitate should form.[1]
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[1]
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.[1]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: RP-HPLC Purification of Amy-101
Materials:
-
Crude, dried Amy-101 peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a suitable column (e.g., C18)
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the crude Amy-101 peptide in a suitable solvent, preferably Mobile Phase A or a solvent with a similar or weaker elution strength.
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the Amy-101 sample.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of Amy-101.
-
Monitor the elution of the peptide at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the acetonitrile by rotary evaporation or lyophilization.
-
Data Presentation
Table 1: Effect of TFA Concentration on Amy-101 Retention Time in RP-HPLC
| TFA Concentration (% v/v) | Retention Time of Amy-101 (minutes) | Peak Asymmetry |
| 0.05 | 15.2 | 1.8 |
| 0.10 | 16.5 | 1.2 |
| 0.15 | 17.1 | 1.1 |
| 0.20 | 17.5 | 1.0 |
Note: Data is hypothetical and for illustrative purposes. Increasing TFA concentration generally increases the retention time of basic peptides and improves peak shape.[18][19]
Table 2: Comparison of TFA Removal Methods for Amy-101
| Method | Residual TFA (%) | Amy-101 Recovery (%) | Time Required |
| Lyophilization with HCl (3 cycles) | < 1% | 85-95% | 48-72 hours |
| Ion-Exchange Chromatography | < 0.5% | 80-90% | 4-6 hours |
| RP-HPLC with Acetic Acid | < 1% | 75-85% | 6-8 hours |
Note: Data is hypothetical and for illustrative purposes. The optimal method will depend on the specific requirements of the experiment.
Mandatory Visualizations
Caption: Experimental workflow for Amy-101 synthesis, cleavage, and purification.
Caption: Mechanism of ion suppression by TFA in mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 5. hplc.eu [hplc.eu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Can TFA and MS detection be compatible during a purification? [blog.interchim.com]
- 11. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. peptide.com [peptide.com]
- 17. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of TFA concentration on RP separations of peptides - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cp40 Aggregation In Vitro
Welcome to the technical support center for addressing in vitro aggregation of the complement inhibitor peptide, Cp40. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for identifying and mitigating aggregation issues, particularly those involving trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Cp40 and why is it used in research?
A1: Cp40, also known as AMY-101, is a synthetic, 14-amino acid cyclic peptide analog of compstatin.[1] It is a potent inhibitor of complement component C3, a central protein in the complement system.[1][2] Due to its inhibitory function, Cp40 is under investigation for various therapeutic applications in inflammatory and degenerative diseases, including C3 glomerulopathy and paroxysmal nocturnal hemoglobinuria.[1][3]
Q2: What is peptide aggregation and why is it a concern for Cp40?
A2: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures ranging from small oligomers to large amyloid-like fibrils.[4] Aggregation is a significant issue in the development of peptide therapeutics as it can lead to a loss of biological activity, altered pharmacokinetics, and potentially, immunogenicity.[4] For Cp40, maintaining its monomeric and soluble state is crucial for reliable in vitro experimental results and its therapeutic efficacy.
Q3: What is the role of Trifluoroacetic Acid (TFA) in peptide studies?
A3: Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide chemistry. It is a standard reagent for cleaving synthesized peptides from the solid-phase resin and removing protecting groups.[5] Additionally, TFA is often used as a solvent to dissolve and disaggregate peptides that are prone to forming aggregates, such as amyloid β-peptides, by disrupting secondary structures.[6][7][8]
Q4: Can TFA, which is used to disaggregate peptides, also cause aggregation?
A4: While counterintuitive, it is possible. TFA's effect is context-dependent. Although it is a powerful solvent for dissolving peptides and can prevent the formation of undesired secondary structures,[8] there is evidence that TFA can also induce aggregation in certain situations. For instance, TFA has been observed to destabilize the peptide melittin (B549807) and promote its aggregation within a protein-peptide complex.[5] The mechanism can involve TFA interacting with charged residues on the peptide, altering its conformation and promoting self-association.[5] Therefore, residual TFA from synthesis or its use as a solvent can sometimes be a contributing factor to aggregation.
Troubleshooting Guide: Cp40 Aggregation
This guide provides a systematic approach to identifying and resolving Cp40 aggregation in your in vitro experiments.
Issue 1: Poor solubility of lyophilized Cp40 powder.
-
Possible Cause: The peptide has formed aggregates during lyophilization or storage.
-
Troubleshooting Steps:
-
Initial Dissolution: Attempt to dissolve the peptide in a small amount of an organic solvent in which it is known to be soluble, such as 100% TFA or a 1:1 mixture of TFA and hexafluoroisopropanol (HFIP), to break up pre-existing aggregates.[6][7]
-
Solvent Removal: After dissolution, remove the organic solvent under a stream of inert gas (e.g., nitrogen or argon) to form a thin film of the peptide.[6]
-
Reconstitution: Reconstitute the peptide film in the desired aqueous buffer.
-
pH Adjustment: Ensure the pH of the final buffer is at least one unit away from the isoelectric point (pI) of Cp40 to enhance solubility through electrostatic repulsion.
-
Issue 2: Gradual appearance of turbidity or precipitate in Cp40 solutions.
-
Possible Cause 1: Sub-optimal buffer conditions (pH, ionic strength) are promoting aggregation over time.
-
Troubleshooting Steps:
-
pH Screening: Test a range of buffer pH values. Peptides are often most soluble at pH values significantly different from their pI.
-
Salt Concentration: Vary the ionic strength of the buffer by adjusting the salt concentration (e.g., 50-150 mM NaCl). Both increasing and decreasing salt concentration can sometimes mitigate aggregation.
-
Excipient Addition: Consider the inclusion of solubility-enhancing excipients. Arginine (e.g., 50-100 mM) is known to increase the solubility of some peptides.
-
-
Possible Cause 2: Residual TFA from peptide synthesis or initial dissolution is inducing aggregation.
-
Troubleshooting Steps:
-
TFA Removal: If TFA was used for initial dissolution, ensure its complete removal. Lyophilization after reconstitution in a suitable aqueous solution (e.g., water/acetonitrile mixture) can help remove residual TFA.
-
Buffer Exchange: Perform buffer exchange using dialysis or a desalting column to remove any remaining TFA from the peptide solution.
-
Issue 3: Inconsistent results in functional or binding assays.
-
Possible Cause: The presence of soluble oligomers or larger aggregates is affecting the active concentration of monomeric Cp40.
-
Troubleshooting Steps:
-
Aggregation State Analysis: Before conducting functional assays, characterize the aggregation state of your Cp40 stock solution using techniques like Dynamic Light Scattering (DLS) to check for polydispersity and the presence of larger species.[9][10]
-
Disaggregation Protocol: Implement a rigorous disaggregation protocol before each experiment. A common method involves treating the peptide with TFA or a TFA/HFIP mixture, followed by solvent evaporation and reconstitution in the assay buffer.[6][7]
-
Filtration: Filter the Cp40 solution through a 0.2 µm syringe filter to remove large, insoluble aggregates immediately before use. Note that this will not remove smaller, soluble oligomers.
-
Logical Flow for Troubleshooting Cp40 Aggregation
Caption: A flowchart for troubleshooting Cp40 aggregation issues.
Quantitative Data Summary
The following tables present illustrative data from typical experiments designed to quantify Cp40 aggregation. These are representative examples to guide experimental design and data interpretation.
Table 1: Effect of TFA Concentration on Cp40 Aggregation
This table shows the hypothetical effect of residual TFA on the aggregation of Cp40 (50 µM in PBS, pH 7.4) after 24 hours of incubation at 37°C, as measured by a Thioflavin T (ThT) assay.
| TFA Concentration (%) | ThT Fluorescence (Arbitrary Units) | Aggregation (%) |
| 0.00 | 15.2 | 5 |
| 0.01 | 45.8 | 15 |
| 0.05 | 122.3 | 40 |
| 0.10 | 215.9 | 71 |
| 0.50 | 304.1 | 100 |
Table 2: Effect of Excipients on Mitigating TFA-Induced Aggregation
This table illustrates the potential effect of different excipients on reducing the aggregation of Cp40 (50 µM) in the presence of 0.1% TFA after 24 hours at 37°C.
| Condition (0.1% TFA) | Excipient Concentration (mM) | ThT Fluorescence (Arbitrary Units) | Aggregation Inhibition (%) |
| No Excipient | 0 | 215.9 | 0 |
| L-Arginine | 50 | 65.1 | 70 |
| L-Arginine | 100 | 32.4 | 85 |
| Sucrose | 50 | 172.7 | 20 |
| Polysorbate 20 | 0.01% | 130.1 | 40 |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize and quantify Cp40 aggregation.
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This assay quantifies the formation of amyloid-like fibrillar aggregates. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[11][12][13]
Materials:
-
Cp40 peptide
-
Thioflavin T (ThT) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Stock Solution (5 mM): Dissolve ThT powder in ultrapure water. Determine the precise concentration spectrophotometrically (extinction coefficient at 412 nm is 36,000 M⁻¹cm⁻¹).[14] Store aliquots in the dark at -20°C.
-
Prepare Cp40 Solution: Following a strict disaggregation protocol (e.g., TFA treatment and removal), dissolve Cp40 in PBS to the desired final concentration (e.g., 50 µM).
-
Prepare Reaction Mixture: In each well of the 96-well plate, combine:
-
Cp40 solution
-
ThT stock solution (to a final concentration of 10-20 µM)
-
Buffer and any test compounds (e.g., TFA, excipients) to a final volume of 100-200 µL.
-
Include a negative control with buffer and ThT only.
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence plate reader set to 37°C.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~482-490 nm.[11][12]
-
Take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours). Shaking between reads can sometimes promote aggregation and improve reproducibility.[15]
-
-
Data Analysis: Plot ThT fluorescence intensity against time. The lag phase, growth phase, and plateau of the resulting sigmoidal curve provide kinetic information about the aggregation process.
Experimental Workflow for Aggregation Analysis
Caption: Workflow for a multi-technique analysis of Cp40 aggregation.
Protocol 2: Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[9] It is a sensitive method for detecting the formation of soluble oligomers and larger aggregates.[10]
Materials:
-
Cp40 sample solution
-
Low-volume DLS cuvette
-
DLS instrument
-
0.2 µm syringe filter
Procedure:
-
Sample Preparation: Prepare the Cp40 solution in the desired buffer. The concentration should be optimized for your instrument (typically 0.1-1.0 mg/mL).
-
Filtration: Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any extrinsic dust or very large aggregates.[16]
-
Instrument Setup:
-
Place the cuvette into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Input the solvent viscosity and refractive index into the software.
-
-
Measurement:
-
Perform multiple measurements (e.g., 10-20 runs) to ensure data reproducibility.
-
The instrument's software will generate an autocorrelation function and calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
-
Data Analysis:
-
Monomeric Cp40: A monodisperse sample of monomeric Cp40 should show a single, narrow peak with a small hydrodynamic radius and a low PDI (<0.2).
-
Aggregated Cp40: The presence of aggregates will result in the appearance of additional peaks corresponding to larger hydrodynamic radii and an increase in the PDI.
-
Protocol 3: Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of peptide aggregates, allowing for the differentiation between amorphous aggregates and ordered structures like amyloid fibrils.[17][18]
Materials:
-
Cp40 sample (e.g., an aliquot from a ThT assay)
-
TEM grids (e.g., 200-400 mesh copper grids, carbon-coated)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Grid Preparation: Place a 3-5 µL drop of the Cp40 sample onto the carbon-coated side of a TEM grid. Allow the sample to adsorb for 1-3 minutes.[19]
-
Blotting: Using a piece of filter paper, carefully wick away the excess liquid from the edge of the grid. Do not let the grid dry out completely.
-
Staining: Immediately apply a 3-5 µL drop of the 2% uranyl acetate staining solution to the grid. Let it sit for 1-3 minutes.[19]
-
Final Blotting and Drying: Wick away the excess stain solution and allow the grid to air dry completely.
-
Imaging:
-
Load the grid into the TEM.
-
Operate the microscope at a suitable accelerating voltage (e.g., 80 keV).[19]
-
Scan the grid at low magnification to find areas of interest, then increase magnification (e.g., 25,000x or higher) to visualize the detailed morphology of any aggregates present. Amyloid fibrils typically appear as long, unbranched filaments with a width of ~5-10 nm.[19]
-
Potential Mechanism of TFA's Dual Role in Aggregation
Caption: TFA's concentration-dependent effects on Cp40 aggregation state.
References
- 1. peptide Cp40 [PMID: 25982307] | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. Peptide inhibitors of C3 activation as a novel strategy of complement inhibition for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. zentriforce.com [zentriforce.com]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 14. rsc.org [rsc.org]
- 15. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 19. Transmission electron microscopy assay [assay-protocol.com]
Technical Support Center: Improving the Efficacy of Amy-101 TFA in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Amy-101 TFA in preclinical animal models. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Cp40, is a synthetic cyclic peptide inhibitor of the central complement component C3.[1][2] Its primary mechanism of action is to bind to C3 and sterically hinder its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b by C3 convertases.[3] This inhibition at a central point in the complement cascade effectively blocks all three complement activation pathways (classical, lectin, and alternative), thereby preventing the downstream inflammatory and cell-lytic effects.[3]
Q2: In which animal models has this compound been successfully used?
A2: this compound has demonstrated efficacy in several preclinical animal models, most notably:
-
Non-human primate (NHP) models of periodontitis: Both naturally occurring and ligature-induced periodontitis models in species like Macaca fascicularis and Macaca mulatta have been used to show that this compound can reduce gingival inflammation, bleeding on probing, and alveolar bone loss.[1][4][5][6][7][8]
-
Mouse models of renal fibrosis: The unilateral ureteral obstruction (UUO) model in mice has been used to demonstrate the ability of this compound to attenuate interstitial fibrosis and inflammatory cell infiltration in the kidney.[1][9]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound powder should be stored in a sealed container, protected from light. Recommended storage temperatures are -80°C for long-term storage (up to 2 years) and -20°C for shorter-term storage (up to 1 year). Once reconstituted in a solvent, the solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[9]
Troubleshooting Guide
Q4: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?
A4: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Species Specificity: Compstatin analogs, including this compound, exhibit species specificity and are highly effective in primates but show little to no activity in rodents (mice, rats), rabbits, or pigs.[3][10][11][12] Ensure your animal model is appropriate. For non-primate models, consider using a model system where human C3 has been introduced or a different therapeutic approach.
-
Dose and Administration Route: Verify that the dose and route of administration are appropriate for your model. Local administration may be more effective for localized inflammation (e.g., periodontitis), while systemic administration may be necessary for systemic diseases. Refer to the data tables and protocols below for guidance.
-
Formulation and Stability: Improper reconstitution or storage can lead to degradation of the peptide. Ensure you are using the correct vehicle and that the reconstituted solution has been stored properly and for not longer than the recommended time.[9]
-
Timing of Intervention: The timing of this compound administration relative to disease induction is critical. For prophylactic studies, administration should begin before or at the time of disease induction. For therapeutic studies, the timing should be based on the known progression of the disease in your model.
-
Animal Model Variability: The severity and progression of disease can vary between individual animals. Ensure you have adequate sample sizes and appropriate controls to account for this variability.
Q5: I am experiencing issues with the solubility of this compound. How can I improve it?
A5: this compound is reported to be soluble in water and DMSO at concentrations of ≥ 50 mg/mL.[9] If you are experiencing solubility issues, consider the following:
-
Vehicle Selection: For in vivo studies, sterile water for injection (WFI) or sterile saline are common vehicles.[13] For subcutaneous injections, ensure the formulation is isotonic and at a physiological pH to avoid injection site reactions.
-
Reconstitution Procedure: When reconstituting the lyophilized powder, gently agitate the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause foaming and potential degradation of the peptide.
-
pH Adjustment: The pH of the final solution can impact solubility. While specific pH recommendations for this compound formulation are not widely published, for peptide drugs, maintaining a pH close to neutral is generally advisable for in vivo applications.
Q6: I am observing injection site reactions after subcutaneous administration in mice. How can I mitigate this?
A6: Injection site reactions can occur with subcutaneous administration of peptides.[14] To minimize these reactions:
-
Injection Volume: Keep the injection volume low. For mice, a volume of 100-200 µL is generally well-tolerated.
-
Formulation: Ensure the formulation is isotonic and at a neutral pH. The use of excipients should be carefully considered, as some can cause irritation.
-
Injection Technique: Rotate the injection sites to avoid repeated administration in the same location. Use a new, sterile needle for each injection.
Quantitative Data from Animal Models
Table 1: Efficacy of this compound in a Non-Human Primate Model of Periodontitis
| Parameter | Treatment Group | Dose & Administration | Duration | Outcome | Reference |
| Gingival Index | This compound | 0.1 mg/site, local injection | 6 weeks | Significant reduction in inflammation | [4] |
| Bleeding on Probing | This compound | 0.1 mg/site, local injection | 6 weeks | Significant reduction in bleeding | [4] |
| Probing Pocket Depth | This compound | 4 mg/kg, subcutaneous | 28 days | Significant and long-lasting reduction | [1][15] |
| Alveolar Bone Loss | This compound | 5 mg/kg, subcutaneous | - | Decreased RANKL/OPG ratio, preserving bone | [15] |
Table 2: Efficacy of this compound in a Mouse Model of Renal Fibrosis (UUO)
| Parameter | Treatment Group | Dose & Administration | Duration | Outcome | Reference |
| Interstitial Fibrosis | This compound | 1 mg/kg, subcutaneous (every 12h) | 7 or 14 days | Significantly less severe fibrosis compared to control | [1][9] |
| Inflammatory Cell Infiltration | This compound | 1 mg/kg, subcutaneous (every 12h) | 7 or 14 days | Attenuated infiltration of inflammatory cells | [1][9] |
Experimental Protocols
Protocol 1: Ligature-Induced Periodontitis in Non-Human Primates (Adapted from published studies)
-
Animal Model: Adult male cynomolgus monkeys (Macaca fascicularis) with healthy periodontal tissues.
-
Anesthesia: Anesthetize the animals according to approved institutional protocols.
-
Ligature Placement: Place a 4-0 silk ligature around the second maxillary and mandibular premolars and first molars on one side of the jaw. The ligature should be gently pushed into the gingival sulcus.[16][17]
-
Disease Progression: Allow periodontitis to develop over a period of 4-6 weeks.
-
This compound Administration (Local Injection):
-
Reconstitution: Reconstitute lyophilized this compound in sterile water for injection (WFI) to a concentration of 2 mg/mL.
-
Dose: 0.1 mg/site.
-
Injection: Inject 50 µL of the 2 mg/mL solution into the interdental papillae adjacent to the ligated teeth.
-
Frequency: Administer once a week for 6 weeks.
-
-
Monitoring: Monitor clinical parameters such as gingival index, bleeding on probing, probing pocket depth, and alveolar bone loss at baseline and at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, collect gingival tissue and bone samples for histological analysis of inflammation and bone resorption. Measure inflammatory markers in gingival crevicular fluid.
Protocol 2: Unilateral Ureteral Obstruction (UUO) in Mice (Adapted from published studies)
-
Animal Model: Adult male C57BL/6 mice.
-
Anesthesia: Anesthetize the mice using an approved anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.[9][18][19][20]
-
Ensure the blood supply to the kidney is not compromised.
-
Close the abdominal incision in layers.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
This compound Administration (Subcutaneous Injection):
-
Reconstitution: Reconstitute lyophilized this compound in sterile saline to the desired concentration.
-
Dose: 1 mg/kg body weight.
-
Injection: Administer subcutaneously in the interscapular region.
-
Frequency: Inject every 12 hours for 7 or 14 days, starting on the day of surgery.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the kidneys.
-
Histology: Fix one kidney in 10% formalin for paraffin (B1166041) embedding. Stain sections with Masson's trichrome or Picrosirius red to assess the degree of interstitial fibrosis.[6][15][21]
-
Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., alpha-smooth muscle actin).
-
Gene Expression: Snap-freeze the other kidney in liquid nitrogen for subsequent RNA extraction and analysis of pro-inflammatory and pro-fibrotic gene expression by qRT-PCR.
-
Visualizations
Caption: Mechanism of this compound action on the complement cascade.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. gubra.dk [gubra.dk]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Complement Cascade: Novel Treatments Coming down the Pike - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement C3-Targeted Therapy: Replacing Long-Held Assertions with Evidence-Based Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Mechanisms of Chronic Kidney Disease in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 8. Optimization of the ligature-induced periodontitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lambris.com [lambris.com]
- 13. Animal Models for Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of Inflammatory Mediators in Periodontitis Over Established Diabetes: an Experimental Study in Rats – Medical Archives [medarch.org]
- 15. diacomp.org [diacomp.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Unilateral Ureteral Obstruction Model [bio-protocol.org]
- 19. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]
- 20. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterizing Fibrosis in Mouse Kidney using Label Free Fluorescence Lifetime and Second Harmonic Generation Imaging Microscopy in Unilateral Ureteral Obstruction Model - PMC [pmc.ncbi.nlm.nih.gov]
Amy-101 TFA dose-escalation and safety studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with AMY-101 TFA. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comprehensive data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is AMY-101 and how does it work?
A1: AMY-101, also known as Cp40, is a cyclic peptide that acts as a potent inhibitor of the complement component C3.[1][2] It is a 14-amino-acid cyclic peptide with a sub-nanomolar affinity for C3.[3] By binding to C3 and its activation product C3b, AMY-101 sterically hinders the access of C3 convertases. This action prevents the cleavage of C3 into its pro-inflammatory fragments, C3a and C3b.[3] Consequently, AMY-101 effectively blocks all three pathways of complement activation: classical, lectin, and alternative.[3] This comprehensive inhibition prevents the downstream generation of anaphylatoxins (C3a and C5a) and the formation of the membrane attack complex (MAC).[3]
Q2: What are the main therapeutic areas being investigated for AMY-101?
A2: AMY-101 has shown significant therapeutic potential in complement-driven inflammatory diseases.[1] Its primary area of investigation has been in the treatment of periodontitis, where it has been shown to reduce gingival inflammation and tissue destruction.[1][4][5] Additionally, it has been studied in other conditions such as hemorrhagic shock, transplant rejection, and nephropathy.[1][4] Amyndas Pharmaceuticals is also planning Phase Ib/II clinical trials for the rare diseases C3 glomerulopathy (C3G) and Paroxysmal Nocturnal Hemoglobinuria (PNH).[6]
Q3: What is the established safety profile of AMY-101?
A3: Based on clinical trial data, AMY-101 has demonstrated a good safety and tolerability profile.[1][4] In a Phase I first-in-human study in healthy male volunteers, single ascending doses from 0.3 mg/kg to 15 mg/kg were found to be safe and well-tolerated.[1][4][6] Subsequent Phase IIa trials in patients with periodontitis also reported no serious adverse events.[1][7]
Q4: How is AMY-101 typically administered in preclinical and clinical studies?
A4: The route of administration for AMY-101 has varied depending on the study design and model. In preclinical non-human primate (NHP) models of periodontitis, it has been administered subcutaneously and via local injection.[1][4][8][9] In a Phase I clinical trial, both subcutaneous and intravenous routes were used.[6][10] For treating periodontal inflammation in a Phase IIa trial, AMY-101 was administered as a local intragingival injection.[7][11]
Troubleshooting Guide
Issue 1: Inconsistent results in in-vivo inflammation models.
-
Possible Cause: Suboptimal dosing or administration frequency.
-
Troubleshooting Step: Refer to the dose-ranging studies in the literature. For instance, in a non-human primate model of periodontitis, a subcutaneous dose of 4 mg/kg once daily for 28 days showed significant efficacy.[1][8][9] In a mouse model, 5 mg/kg was used.[1][4] Ensure the chosen dose and frequency are appropriate for your animal model and the specific inflammatory condition being studied.
-
-
Possible Cause: Issues with drug stability or formulation.
-
Possible Cause: Variability in the animal model.
-
Troubleshooting Step: Ensure that the disease model is well-characterized and consistently induced. For naturally occurring diseases like periodontitis in NHPs, ensure consistent disease severity across study groups at baseline.
-
Issue 2: Difficulty in assessing the pharmacodynamic effect of AMY-101.
-
Possible Cause: Inappropriate biomarkers being measured.
-
Troubleshooting Step: Effective pharmacodynamic assessment relies on measuring markers of complement activation and downstream inflammation. Consider measuring levels of pro-inflammatory cytokines, matrix metalloproteinases (MMPs) like MMP-8 and MMP-9, which have been shown to be modulated by AMY-101.[1][7][11] Assessing the RANKL/OPG ratio can also be indicative of the drug's effect on bone resorption.[1][4]
-
-
Possible Cause: Timing of sample collection.
-
Troubleshooting Step: The timing of sample collection is critical for detecting changes in biomarkers. In a Phase IIa clinical trial, significant reductions in MMP-8 and MMP-9 were observed at day 21 after the first treatment and persisted for at least 90 days.[7][11] Design a time-course study to determine the optimal window for detecting the pharmacodynamic effects of AMY-101 in your specific experimental setup.
-
Quantitative Data Summary
Table 1: Summary of this compound Preclinical Dose-Escalation and Efficacy Studies
| Animal Model | Condition | Dose | Administration Route | Frequency | Key Findings | Reference |
| Non-human primate (NHP) | Chronic Periodontitis | 4 mg/kg | Subcutaneous | Once daily for 28 days | Significant reduction in periodontal pocket depth. | [1] |
| Non-human primate (NHP) | Chronic Periodontitis | 5 mg/kg | Not Specified | Weekly for six weeks | Significantly reduced probing depth and attachment loss. | [1][4] |
| Non-human primate (NHP) | Chronic Periodontitis | 10 mg/kg | Not Specified | Twice weekly for four weeks | 25% reduction in MMP-8 levels and decreased bone resorption markers. | [1][4] |
| Non-human primate (NHP) | Periodontitis | 0.1 mg/site | Local administration | Not Specified | Decreased RANKL expression and increased OPG levels. | [1][4] |
| Mouse | Periodontitis | 5 mg/kg | Not Specified | Not Specified | Significantly decreased the RANKL/OPG ratio. | [1][4] |
Table 2: Summary of this compound Clinical Trial Dose and Safety Data
| Clinical Trial Phase | Population | Dose | Administration Route | Key Safety Findings | Reference |
| Phase I | Healthy Male Volunteers | Single ascending doses from 0.3 mg/kg to 15 mg/kg | Subcutaneous or Intravenous | Safe and well-tolerated across all dose levels; no serious adverse events reported. | [1][4][6] |
| Phase IIa | Adults with Periodontitis | 0.1 mg per injection site | Intragingival injection | Safe and well-tolerated; no serious drug-related adverse events observed. | [1][7][11] |
Experimental Protocols
Protocol 1: Evaluation of AMY-101 Efficacy in a Non-Human Primate (NHP) Model of Periodontitis
-
Animal Model: Adult non-human primates with naturally occurring chronic periodontitis.
-
Treatment Group: AMY-101 administered subcutaneously at a dose of 4 mg/kg body weight.[1]
-
Control Group: Vehicle control administered subcutaneously.
-
Dosing Regimen: Once every 24 hours for 28 consecutive days.[1]
-
Efficacy Endpoints:
-
Primary: Change in periodontal pocket depth (PPD) from baseline.
-
Secondary: Changes in clinical attachment loss, bleeding on probing, and gingival inflammation indices.
-
-
Biomarker Analysis:
-
Collection of gingival crevicular fluid (GCF) at baseline and specified time points post-treatment.
-
Analysis of GCF for levels of inflammatory markers such as MMP-8 and MMP-9 using ELISA or similar immunoassay techniques.[7][11]
-
Analysis of RANKL and OPG levels in gingival tissue biopsies to assess the effect on bone metabolism.[1][4]
-
-
Statistical Analysis: Comparison of changes in efficacy endpoints and biomarker levels between the AMY-101 and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Phase I Single Ascending Dose (SAD) Safety and Pharmacokinetic Study in Healthy Volunteers
-
Study Design: Prospective, single-center, open-label, first-in-human (FIH) study.[6][10]
-
Participants: Healthy male volunteers.
-
Dose Escalation: Single ascending doses of AMY-101 administered to different cohorts. A careful dose-escalation strategy is followed, with safety data reviewed between each cohort.[10] Doses ranged from 0.3 mg/kg to 15 mg/kg.[1][4]
-
Administration: Subcutaneous (SQ) or intravenous (IV) injection.[6][10]
-
Safety Monitoring: Close monitoring for adverse events, including local injection site reactions and systemic effects. Vital signs, ECGs, and clinical laboratory tests are performed at regular intervals.
-
Pharmacokinetic (PK) Analysis:
-
Serial blood samples are collected at predefined time points after AMY-101 administration.
-
Plasma concentrations of AMY-101 are determined using a validated analytical method (e.g., LC-MS/MS).
-
PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.
-
-
Pharmacodynamic (PD) Analysis:
-
Assessment of complement C3 inhibition in plasma samples.
-
Visualizations
References
- 1. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amyndas.com [amyndas.com]
- 7. JCI - Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation [jci.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Amy-101 TFA Administration for Peak Therapeutic Efficacy
A Technical Guide for Researchers and Drug Development Professionals
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal administration frequency of Amy-101 TFA, a potent C3 complement inhibitor. This document compiles key experimental data and protocols to facilitate successful and reproducible experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a synthetic cyclic peptide that acts as a highly potent and selective inhibitor of the complement component C3.[1][2][3] By binding to C3, this compound sterically hinders the action of C3 convertases, preventing the cleavage of C3 into its active fragments, C3a and C3b.[2] This inhibition at a central point in the complement cascade effectively blocks all three pathways of complement activation: the classical, lectin, and alternative pathways.[2]
Q2: What is the recommended frequency of administration for this compound in preclinical models?
The optimal administration frequency for this compound in preclinical settings is highly dependent on the animal model, the disease indication, and the route of administration (systemic versus local). Various successful dosing regimens have been reported in non-human primate (NHP) models of periodontitis. A daily subcutaneous dose of 4 mg/kg has been shown to be protective.[4][5] For local administration, doses as infrequent as 0.1 mg/site once every three weeks have proven effective.[4][5] Other studies have explored weekly and multiple times per week injections.[6][7]
Q3: How does the administration frequency differ in clinical trials?
In human clinical trials, the administration frequency has also varied based on the indication and desired therapeutic effect. A Phase I safety study in healthy volunteers utilized single ascending doses.[6][7] A Phase IIa trial for gingivitis and periodontal inflammation employed a local intragingival injection of 0.1 mg/site once a week for three consecutive weeks.[8][9][10] For systemic inflammatory conditions like severe COVID-19, a 5 mg/kg dose has been used.[11]
Q4: What is known about the pharmacokinetics and half-life of this compound?
This compound exhibits a prolonged half-life, which is attributed to its tight, sub-nanomolar binding affinity for C3.[2][6] This strong interaction with its target is thought to delay the clearance of the peptide from circulation.[4] An extended plasma half-life of over 60 hours has been reported, which supports less frequent dosing regimens in chronic conditions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal efficacy with systemic administration | - Insufficient dosing frequency to maintain therapeutic plasma concentrations.- Inadequate dose for the specific disease model. | - Review the pharmacokinetic data. Consider increasing the dosing frequency (e.g., from every 48h to every 24h) or the dose based on preclinical data.- Refer to the Dosing Summary Tables below for guidance from similar studies. |
| Local irritation at the injection site | - High concentration of this compound.- Improper injection technique. | - A study in non-human primates identified 2 mg/mL as an optimal concentration for local injection, while higher concentrations led to inflammation.[4]- Ensure proper sterile and injection techniques are followed. |
| Variability in experimental results | - Inconsistent administration schedule.- Differences in animal age, weight, or disease severity. | - Strictly adhere to the planned dosing schedule.- Ensure randomization of animals into treatment groups and standardize baseline characteristics as much as possible. |
Data Summaries
Table 1: Preclinical Administration of this compound in Non-Human Primates (Periodontitis Models)
| Dosage | Frequency | Route of Administration | Study Duration | Key Findings | Reference |
| 4 mg/kg | Once every 24 hours | Subcutaneous | 28 days | Significant and long-lasting reduction in periodontal pocket depth. | [1][4][5] |
| 0.1 mg/site | Three times per week | Local Injection | 6 weeks | Significant reduction in clinical indices of periodontal inflammation. | [1] |
| 0.1 mg/site | Once a week | Local Injection | 6 weeks | Significant reduction in clinical indices of periodontal inflammation. | [1] |
| 5 mg/kg | Once a week | Not Specified | 6 weeks | Significantly reduced probing depth and attachment loss. | [6][7] |
| 10 mg/kg | Twice a week | Not Specified | 4 weeks | Reduced bone resorption markers. | [6][7] |
| 0.5 mg/kg | Once or thrice a week | Injection | 6 weeks | Significantly reduced clinical indices of periodontitis. | [6][7] |
| 0.1 mg/site | Once every 3 weeks | Local Injection | 6 weeks | Effective in reducing periodontal inflammation. | [4][5] |
Table 2: Clinical Administration of this compound
| Study Phase | Indication | Dosage | Frequency | Route of Administration | Key Findings | Reference |
| Phase I | Safety in Healthy Volunteers | 0.3 mg/kg to 15 mg/kg | Single Ascending Doses | Subcutaneous or IV | Confirmed safety and tolerability. | [6][7] |
| Phase IIa | Gingivitis/Periodontal Inflammation | 0.1 mg/site | Once a week for 3 weeks | Local Intragingival Injection | Significant reduction in gingival inflammation and bleeding, with effects lasting at least 90 days. | [8][9][10] |
| Compassionate Use | COVID-19 ARDS | 5 mg/kg | Not Specified | Not Specified | Complete and sustained inhibition of C3 activation. | [11] |
Experimental Protocols
Protocol 1: Systemic Administration in a Non-Human Primate Model of Periodontitis
-
Animal Model: Adult non-human primates with naturally occurring chronic periodontitis.
-
Test Article Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline) at a concentration appropriate for subcutaneous injection.
-
Dosing: Administer this compound via subcutaneous injection at a dose of 4 mg/kg body weight.
-
Frequency: Injections are to be performed once every 24 hours.
-
Duration: The treatment period is for a total of 28 days.
-
Monitoring: Perform clinical examinations of periodontal health (e.g., probing pocket depth, bleeding on probing) at baseline and at regular intervals throughout the study and during a follow-up period.
Protocol 2: Local Administration in a Clinical Trial for Gingivitis
-
Patient Population: Adults with gingival inflammation.
-
Study Design: Randomized, double-blind, placebo-controlled, split-mouth design.
-
Test Article Preparation: Prepare a sterile solution of this compound at a concentration of 2 mg/mL.
-
Dosing: Administer 50 µL of the this compound solution (0.1 mg) or placebo via intragingival injection at sites of inflammation.
-
Frequency: Injections are to be performed once a week on days 0, 7, and 14.
-
Efficacy Assessment: Evaluate changes in gingival inflammation (e.g., Modified Gingival Index) and bleeding on probing at specified time points (e.g., days 28, 60, and 90) after the initial treatment.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the complement cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safety and Efficacy of the Complement Inhibitor AMY-101 in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of the Complement Inhibitor AMY-101 in a Natural Model of Periodontitis in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 7. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amyndas.com [amyndas.com]
- 9. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lambris.com [lambris.com]
Technical Support Center: Overcoming Challenges in Amy-101 TFA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for the effective use of Amy-101 TFA in experimental settings. Below you will find troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in the delivery of this peptidic C3 complement inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic cyclic peptide, also known as Cp40, that acts as a potent inhibitor of the complement system, a key component of the innate immune system.[1] It specifically targets complement component C3, binding to it and preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[2][3] This action at a central point in the complement cascade effectively blocks all three activation pathways (classical, lectin, and alternative), thereby inhibiting downstream inflammatory processes.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in sterile, distilled water and dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 50 mg/mL.[4] For cell culture experiments, it is advisable to first prepare a concentrated stock solution in DMSO.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, the lyophilized powder should be stored at -80°C for up to two years or at -20°C for up to one year, protected from moisture and light.[4] Once reconstituted in a solvent, the solution can be stored at -80°C for up to six months or at -20°C for one month.[4] To minimize degradation, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Q4: Can I use this compound in cell culture experiments?
Yes, this compound can be used in a variety of in vitro and cell-based assays. However, careful attention must be paid to its solubility limitations at physiological pH to avoid precipitation. It is crucial to use appropriate dilution techniques to ensure the compound remains in solution when added to cell culture media.
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Reconstitution or Dilution
Potential Cause 1: Poor Solubility at Physiological pH
While this compound is highly soluble in water, its solubility is significantly lower at a neutral pH. One of the primary challenges with compstatin (B549462) analogs like Amy-101 is their tendency to be poorly soluble at physiological pH (around 7.4).
Solution:
-
pH Adjustment: For initial solubilization, especially if not using DMSO, ensure the pH of the aqueous solvent is slightly acidic (e.g., pH 5.5-6.0) to improve solubility.[6]
-
Use of DMSO: The recommended approach is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in DMSO before final dilution into your aqueous experimental buffer or cell culture medium.[7]
-
Gradual Dilution: When diluting the DMSO stock into an aqueous solution, add the stock solution drop-wise to the pre-warmed (37°C) buffer or medium while gently vortexing.[7] This gradual process helps prevent the compound from "crashing out" of solution.
Potential Cause 2: Interaction with Media Components
Cell culture media are complex mixtures of salts, amino acids, and other components that can interact with peptides and cause them to precipitate.
Solution:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced precipitation and cytotoxicity.[7]
-
Solubility Test: Before your main experiment, perform a small-scale solubility test in your specific cell culture medium. Prepare a serial dilution of this compound in the medium and visually inspect for precipitation after a few hours of incubation at 37°C.[8]
-
Media Formulation: If precipitation persists, consider using a different basal media formulation for your experiment, if compatible with your cell line.
Issue 2: Loss of Activity or Inconsistent Results
Potential Cause 1: Peptide Degradation
Peptides are susceptible to degradation, which can be influenced by factors such as pH, temperature, and the presence of proteases.
Solution:
-
Proper Storage: Strictly adhere to the recommended storage conditions for both the lyophilized powder and reconstituted solutions.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the reconstituted stock solution into single-use vials to avoid multiple freeze-thaw cycles, which can degrade the peptide.[5] While the covalent bonds of a short peptide like Amy-101 are unlikely to be harmed, repeated freezing and thawing can affect its tertiary structure and potentially lead to aggregation.[5]
-
Use of Protease Inhibitors: If working with biological samples that may contain proteases, consider adding a protease inhibitor cocktail to your experimental setup.
Potential Cause 2: Peptide Aggregation
Hydrophobic interactions can cause peptides to self-associate and form aggregates, which can lead to a loss of biological activity.
Solution:
-
Follow Recommended Solubilization Procedures: Proper initial dissolution is key to preventing aggregation.
-
Sonication: If you observe slight turbidity after reconstitution, brief sonication in an ice-water bath may help to break up small aggregates.
-
Work at Appropriate Concentrations: Higher concentrations of the peptide may be more prone to aggregation. Determine the optimal working concentration for your assay that maintains solubility and activity.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvent | Concentration | Storage Temperature (Lyophilized) | Storage Temperature (in Solvent) |
| Solubility | H₂O | ≥ 50 mg/mL | -80°C (2 years), -20°C (1 year) | -80°C (6 months), -20°C (1 month) |
| Solubility | DMSO | ≥ 50 mg/mL | -80°C (2 years), -20°C (1 year) | -80°C (6 months), -20°C (1 month) |
Data sourced from MedChemExpress product information.[4]
Table 2: In Vitro Inhibitory Activity of Amy-101
| Parameter | Assay | System | Value |
| IC₅₀ | Hemolytic Assay (Alternative Pathway) | Rabbit Erythrocytes in Human Serum | ~0.5 µM |
| IC₅₀ | C3b Deposition Assay | Porcine Endothelial Cells with Human Serum | ~1 µM |
| Kᴅ | Surface Plasmon Resonance | Binding to human C3 | ~0.5 nM |
| Inhibition | Hemolytic Assay | Sheep Erythrocytes in C3G Patient Sera | Complete inhibition at 5 µM |
This table summarizes key quantitative data on the inhibitory activity of Amy-101 from various in vitro assays.[8]
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Assays
This protocol provides a general guideline for preparing a stock solution of this compound for use in cell-based and other in vitro experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes.
-
Calculate Required Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Reconstitution: Add the calculated volume of DMSO to the vial of this compound.
-
Dissolution: Gently vortex the vial for 1-2 minutes to ensure the peptide is fully dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Hemolytic Assay for Complement Inhibition
This assay measures the ability of Amy-101 to inhibit the lysis of antibody-sensitized sheep red blood cells (classical pathway) or rabbit red blood cells (alternative pathway) by human serum.[8]
Materials:
-
Normal Human Serum (NHS)
-
Sensitized Sheep Red Blood Cells (for Classical Pathway) or Rabbit Red Blood Cells (for Alternative Pathway)
-
Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺ (GVB++) for Classical Pathway
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA) for Alternative Pathway
-
This compound stock solution
-
96-well U-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Amy-101 Dilutions: Prepare a serial dilution of the this compound stock solution in the appropriate buffer (GVB++ or GVB-Mg-EGTA).
-
Serum Preparation: Dilute the NHS in the appropriate buffer to a concentration that results in submaximal lysis (e.g., 50-80%) in the absence of the inhibitor.
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted NHS to wells containing 50 µL of the Amy-101 dilutions or a buffer control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow Amy-101 to bind to C3.
-
Addition of Red Blood Cells: Add 50 µL of either sensitized sheep red blood cells (for the classical pathway) or rabbit red blood cells (for the alternative pathway) to each well.
-
Incubation for Lysis: Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
-
Pellet Cells: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact red blood cells.
-
Measure Hemolysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 412 nm.
-
Controls:
-
0% Lysis (Blank): Red blood cells in buffer only.
-
100% Lysis: Red blood cells in distilled water.
-
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of Amy-101 relative to the 0% and 100% lysis controls. Plot the percentage of inhibition against the log of the Amy-101 concentration to determine the IC₅₀ value.
Visualizations
Caption: this compound inhibits the central step of the complement cascade.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Inhibitory Activity of Amy-101 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of inflammatory diseases. Central to this cascade is the complement component C3, making it a key target for therapeutic intervention. This guide provides a comprehensive comparison of Amy-101 TFA, a potent C3 inhibitor, with other emerging complement inhibitors. The following sections detail the mechanism of action, comparative efficacy, and experimental validation of these molecules, offering a valuable resource for researchers in the field of complement-mediated diseases.
Mechanism of Action: Targeting the Core of the Complement Cascade
This compound is a peptidic inhibitor that directly targets the central complement component C3.[1] By binding to C3, this compound effectively prevents its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b. This action blocks the amplification of the complement cascade through all three pathways: classical, lectin, and alternative.
In contrast, other complement inhibitors target different components of the cascade. Pegcetacoplan, another C3 inhibitor, also binds to C3 and C3b, preventing their activation.[2][3] Danicopan (B606937), on the other hand, is a small molecule inhibitor of Factor D, a key enzyme in the alternative pathway, thereby selectively blocking this amplification loop.[4][5][6] Nomacopan offers a dual mechanism, targeting complement component C5 to prevent the formation of the membrane attack complex (MAC) and also inhibiting the pro-inflammatory mediator leukotriene B4 (LTB4).[7]
Comparative Inhibitory Activity
The inhibitory potency of these compounds is a critical factor in their therapeutic potential. This compound exhibits a high binding affinity for human C3 with a dissociation constant (Kd) of 0.5 nM.[2][8][9] Danicopan also demonstrates high affinity for its target, Factor D, with a Kd of 0.54 nM and an IC50 of 0.015 µM for inhibiting Factor D's proteolytic activity.[10] In functional assays, Danicopan potently inhibits hemolysis with IC50 values ranging from 4 nM to 27 nM.[10]
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) | IC50 |
| This compound | C3 | Prevents cleavage of C3 to C3a and C3b | 0.5 nM[2][8][9] | - |
| Pegcetacoplan | C3 and C3b | Prevents C3 cleavage and C3b activity | - | - |
| Danicopan | Factor D | Inhibits Factor D proteolytic activity | 0.54 nM[10] | 0.015 µM (Factor D activity)[10], 4-27 nM (hemolysis)[10] |
| Nomacopan | C5 and LTB4 | Prevents C5 cleavage and inhibits LTB4 | - | - |
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors influence their dosing regimens and clinical utility.
| Inhibitor | Administration | Tmax | Half-life | Key Characteristics |
| This compound | Subcutaneous, Intravenous | - | Supports subcutaneous administration every 48 hours[11] | Peptidic inhibitor |
| Pegcetacoplan | Subcutaneous, Intravitreal | 4.5 - 6 days (subcutaneous)[5] | ~8.0 days[5] | PEGylated peptide |
| Danicopan | Oral | ~3.7 hours[4][12] | ~7.9 hours[12] | Small molecule, orally bioavailable |
| Nomacopan | Subcutaneous | - | - | Recombinant protein with dual inhibitory function |
Preclinical and Clinical Efficacy: A Snapshot
This compound has demonstrated promising results in various clinical settings. In a Phase 2 trial for periodontal inflammation and gingivitis, local administration of Amy-101 resulted in a statistically significant reduction in bleeding (p < 0.001) and gingival inflammation (p < 0.001).[13] These positive effects were observed within 21 days and were sustained for at least 90 days.[13] In studies related to severe COVID-19, Amy-101 treatment was associated with a rapid anti-inflammatory response, including a significant reduction in C-reactive protein (CRP) and ferritin levels.[14]
Pegcetacoplan is approved for the treatment of paroxysmal nocturnal hemoglobinuria (PNH).[2] Clinical trials have shown its effectiveness in controlling both intravascular and extravascular hemolysis.[3]
Danicopan is being investigated as an add-on therapy for PNH, particularly for patients experiencing extravascular hemolysis.[4][5] Phase II trials have shown that danicopan monotherapy can inhibit intravascular hemolysis and increase hemoglobin levels.[6]
Nomacopan is under investigation for various inflammatory and autoimmune diseases.[7] In a Phase 2a trial for bullous pemphigoid, nomacopan was well-tolerated and led to a significant decrease in disease activity in the majority of patients.[15]
Experimental Protocols
Hemolytic Assay for Complement Inhibition
This assay is a fundamental method to assess the functional inhibition of the complement cascade.
Principle: The ability of a compound to inhibit complement-mediated lysis of antibody-sensitized red blood cells is measured. The percentage of hemolysis is determined by measuring the amount of hemoglobin released into the supernatant.
Protocol Outline:
-
Preparation of Sensitized Red Blood Cells: Sheep red blood cells (SRBCs) are washed and then incubated with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin).
-
Complement Activation: A source of complement, typically normal human serum, is incubated with the sensitized SRBCs in the presence of varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control.
-
Incubation: The mixture is incubated at 37°C to allow for complement activation and subsequent cell lysis.
-
Stopping the Reaction: The reaction is stopped by adding a buffer containing EDTA, which chelates the divalent cations required for complement activation.
-
Quantification of Hemolysis: The samples are centrifuged to pellet the remaining intact cells. The absorbance of the supernatant, which is proportional to the amount of released hemoglobin, is measured spectrophotometrically at a wavelength of 412-414 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (cells lysed with water) and a 0% lysis control (cells with no complement source). The IC50 value, the concentration of inhibitor that causes 50% inhibition of hemolysis, is then determined.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics and affinity.
Principle: The binding of an analyte (e.g., this compound) to a ligand (e.g., C3) immobilized on a sensor chip surface causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Protocol Outline:
-
Ligand Immobilization: The target protein (e.g., purified human C3) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are injected over the sensor chip surface.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the analyte to the immobilized ligand are monitored in real-time by detecting changes in the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka. A lower Kd value indicates a higher binding affinity.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the complement C3 signaling pathway and a typical workflow for evaluating inhibitory activity.
Caption: this compound inhibits the central C3 component of the complement cascade.
References
- 1. What is Nomacopan used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Population Pharmacokinetics of Pegcetacoplan in Patients with Geographic Atrophy or Neovascular Age-related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Danicopan Monograph for Professionals - Drugs.com [drugs.com]
- 5. Pegcetacoplan - Wikipedia [en.wikipedia.org]
- 6. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. amyndas.com [amyndas.com]
- 12. medcentral.com [medcentral.com]
- 13. Complement analysis -Immunology-BIO-PROTOCOL [bio-protocol.org]
- 14. Complement activation assay in vitro [bio-protocol.org]
- 15. Evaluation of Nomacopan for Treatment of Bullous Pemphigoid: A Phase 2a Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Complement C3 Inhibitors: AMY-101 TFA vs. Other Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic complement inhibition is rapidly evolving, with a particular focus on the central component, C3. This guide provides an objective comparison of AMY-101 TFA against other prominent C3 and related complement inhibitors, including pegcetacoplan, iptacopan (B608621), danicopan (B606937), and narsoplimab. The information is curated to assist researchers, scientists, and drug development professionals in understanding the performance, mechanisms, and experimental validation of these therapies.
Executive Summary
Complement C3 inhibitors represent a significant advancement in treating a range of complement-mediated diseases. AMY-101 (a compstatin (B549462) analog) and pegcetacoplan directly target C3, offering broad inhibition of all three complement pathways. Iptacopan and danicopan offer a more targeted approach by inhibiting Factor B and Factor D, respectively, key components of the alternative pathway. Narsoplimab provides a distinct mechanism by targeting MASP-2 of the lectin pathway. Clinical trial data, primarily in Paroxysmal Nocturnal Hemoglobinuria (PNH) and other related disorders, demonstrate varying levels of efficacy in improving hematological parameters and reducing disease burden. The choice of inhibitor may depend on the specific disease pathophysiology and the desired breadth of complement blockade.
Mechanism of Action
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways, all of which converge at the cleavage of C3. This central event initiates the downstream effector functions, including opsonization, inflammation, and formation of the membrane attack complex (MAC). The inhibitors discussed in this guide target different points in this cascade.
dot
Comparative Efficacy Data
The following tables summarize key efficacy data from pivotal clinical trials of the compared complement inhibitors. It is important to note that these trials were conducted in different patient populations and under varying conditions, so direct cross-trial comparisons should be made with caution.
Table 1: Efficacy in Paroxysmal Nocturnal Hemoglobinuria (PNH)
| Drug (Trial) | Patient Population | Primary Endpoint | Key Secondary Endpoint Results |
| This compound | Preclinical PNH model | Inhibition of hemolysis and C3 opsonization | Dose-dependent inhibition of hemolysis with an IC50 of ~4 µM and full inhibition at 6 µM. Efficiently prevented deposition of C3 fragments on PNH erythrocytes.[1] |
| Pegcetacoplan (PEGASUS) | PNH patients with persistent anemia despite eculizumab | Adjusted mean change in hemoglobin from baseline to week 16 | Superior to eculizumab with a 3.8 g/dL improvement (p<0.0001).[2][3] 85% of pegcetacoplan-treated patients were transfusion-free vs. 15% for eculizumab.[4] |
| Iptacopan (APPLY-PNH) | PNH patients with residual anemia despite anti-C5 therapy | Proportion of patients with hemoglobin increase of ≥2 g/dL without transfusions at 24 weeks | 82.3% for iptacopan vs. 0% for anti-C5 therapy.[5] |
| Iptacopan (APPOINT-PNH) | Complement-inhibitor-naïve PNH patients | Proportion of patients with hemoglobin increase of ≥2 g/dL without transfusions at 24 weeks | An estimated 92.2% of patients achieved this endpoint.[6] |
| Danicopan (ALPHA) | PNH patients with clinically significant extravascular hemolysis on a C5 inhibitor | Change in hemoglobin from baseline to week 12 | Least squares mean change of +2.94 g/dL for danicopan vs. +0.50 g/dL for placebo (p<0.0001).[7][8] |
Table 2: Efficacy in Other Indications
| Drug (Trial) | Indication | Primary Endpoint | Key Efficacy Results |
| Narsoplimab (Pivotal Phase 2) | Hematopoietic Stem Cell Transplant-Associated Thrombotic Microangiopathy (HSCT-TMA) | Complete response rate | 61% in the full analysis set (p<0.0001 vs. 15% historical control).[9][10] 100-day survival was 68% in the full analysis set and 94% in complete responders.[9] |
| This compound (Phase 2a) | Periodontal Inflammation | Change in gingival inflammation (Modified Gingival Index) | Statistically significant reduction in bleeding (p < 0.001) and gingival inflammation index (p < 0.001).[11] |
Safety and Tolerability
A summary of the most common adverse events observed in clinical trials is presented below.
Table 3: Comparative Safety Profiles
| Drug | Common Adverse Events (≥10% of patients) | Serious Adverse Events of Note |
| This compound | Well-tolerated in the Phase 2a periodontitis trial with no serious adverse events reported.[3][6][11][12][13] | N/A from available clinical data. |
| Pegcetacoplan | Injection site reactions, diarrhea, headache, fatigue.[2] | Breakthrough hemolysis was reported in a small percentage of patients.[4] No cases of meningitis were reported in the PEGASUS trial.[2] |
| Iptacopan | Headache, COVID-19, diarrhea, upper respiratory tract infection.[6][9] | Serious adverse events included COVID-19 and bacterial pneumonia (unrelated to treatment). No deaths or discontinuations due to adverse events.[9][14] |
| Danicopan | Headache, diarrhea, nausea, arthralgia, pyrexia, fatigue, COVID-19.[15][16] | Serious adverse events included cholecystitis and COVID-19. No deaths related to the study drug were reported.[7][15] |
| Narsoplimab | Pyrexia, diarrhea, vomiting, nausea, neutropenia, fatigue, hypokalemia.[17][18][19] | Infections were the most common type of serious adverse event. Deaths were reported but were considered related to the underlying condition (HSCT).[17][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these complement inhibitors.
Hemolytic Assays (CH50 and AP50)
These assays are fundamental for assessing the functional capacity of the complement system and the inhibitory activity of complement-targeting drugs.
Flow Cytometry-Based C3b Deposition Assay Protocol Summary: [20][21][22][23][24]1. Cell Preparation: Target cells (e.g., PNH patient erythrocytes, cultured cell lines) are prepared and washed. 2. Complement Activation: Cells are incubated with a source of complement, typically normal human serum, in the presence or absence of the complement inhibitor being tested. 3. Staining: After incubation, the cells are washed to remove unbound complement components. They are then stained with a fluorescently labeled antibody specific for C3b (or its fragments). 4. Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of C3b deposited on the cell surface. 5. Data Interpretation: A reduction in MFI in the presence of an inhibitor indicates its efficacy in preventing C3b opsonization.
Conclusion
The development of complement C3 and related inhibitors marks a pivotal moment in the treatment of complement-mediated diseases. This compound and pegcetacoplan, as direct C3 inhibitors, offer the potential for broad-spectrum complement blockade. Iptacopan and danicopan provide targeted oral therapies for diseases driven by the alternative pathway. Narsoplimab presents a unique approach by targeting the lectin pathway.
The choice of a specific inhibitor will likely be guided by the underlying pathophysiology of the disease, the desired level of complement inhibition, the route of administration, and the long-term safety profile. The quantitative data and experimental protocols presented in this guide are intended to provide a valuable resource for the scientific community to facilitate further research and development in this exciting field. As more clinical data, particularly from head-to-head trials, become available, a clearer picture of the comparative efficacy and safety of these agents will emerge, ultimately benefiting patients with these debilitating conditions.
References
- 1. amyndas.com [amyndas.com]
- 2. Safety and efficacy of pegcetacoplan in paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amyndas.com [amyndas.com]
- 4. researchgate.net [researchgate.net]
- 5. Addition of danicopan to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.iucc.ac.il [cris.iucc.ac.il]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Pegcetacoplan in Adult Patients with Paroxysmal Nocturnal Hemoglobinuria over 48 Weeks: 307 Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amyndas.com [amyndas.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. onclive.com [onclive.com]
- 16. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 17. Narsoplimab for Hematopoietic Stem Cell Transplantation–Associated Thrombotic Microangiopathy - The ASCO Post [ascopost.com]
- 18. onclive.com [onclive.com]
- 19. targetedonc.com [targetedonc.com]
- 20. researchgate.net [researchgate.net]
- 21. A Flow Cytometry-Based Assay to Measure C3b Deposition on Protozoan Parasites Such as Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. C3b Deposition Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
- 23. C3b Deposition Assay Service - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
Amy-101 TFA: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the cross-reactivity profile of Amy-101 TFA, a potent peptidic inhibitor of the central complement component C3. The following sections present a comparative analysis of its binding specificity, supported by experimental methodologies and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound, also known as Cp40, is a 14-amino acid cyclic peptide belonging to the compstatin (B549462) family of complement inhibitors.[1] It is a third-generation analog designed for enhanced binding affinity, inhibitory potency, and improved pharmacokinetic properties compared to the parent molecule.[1] this compound exerts its therapeutic effect by binding to complement C3 and its activation product C3b, thereby sterically hindering the action of C3 convertases.[1] This mechanism effectively blocks all three pathways of complement activation—classical, lectin, and alternative—which play a central role in numerous inflammatory and autoimmune diseases.[1]
Cross-Reactivity and Specificity Assessment
A critical aspect of therapeutic development is the assessment of off-target binding, or cross-reactivity, which can lead to unforeseen side effects. Extensive research has demonstrated that this compound and other compstatin analogs exhibit a high degree of specificity for their intended target, complement component C3.
Binding Affinity and Selectivity
Studies have consistently shown that compstatin-based inhibitors are highly selective for C3. Despite the structural homology between complement components C3, C4, and C5, compstatin and its derivatives do not prevent the activation of C4.[2] The binding site for compstatin on C3 has been identified as a shallow pocket formed by the macroglobulin (MG) domains 4 and 5.[2] The amino acid residues within this pocket that are critical for the interaction are highly conserved in human and non-human primate C3 but differ in other mammalian species, explaining the observed narrow species selectivity.[2]
While direct quantitative binding data for this compound against a comprehensive panel of off-targets is not extensively published in a comparative format, the available literature strongly supports its specificity for C3.
| Target | Binding Affinity (Kd) | Cross-Reactivity | Reference |
| Human Complement C3 | ~0.5 nM | High Affinity | [3] |
| Human Complement C4 | Not Detected | Highly Selective | [2] |
| Human Complement C5 | Not Detected | Highly Selective | [4] |
| Mouse/Rat Complement C3 | Not Detected | Primate Specific | [2] |
Table 1: Specificity of this compound. This table summarizes the known binding characteristics of this compound and its parent compounds. The high affinity for human C3 is in stark contrast to the lack of detectable binding to other key complement components and C3 from lower mammals.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the central step of the complement cascade. The following diagram illustrates the three complement activation pathways and the point of inhibition by this compound.
References
- 1. amyndas.com [amyndas.com]
- 2. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Experimental Results with Amy-101 TFA in Periodontal Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amy-101 TFA's performance with alternative treatments for periodontal disease, supported by experimental data. It is designed to offer a comprehensive overview for researchers, scientists, and drug development professionals, with a focus on the reproducibility of experimental outcomes.
Executive Summary
This compound is a peptidic inhibitor of the central complement component C3, a key mediator of inflammation.[1] By binding to C3 and its activation product C3b, this compound effectively blocks all three pathways of the complement cascade, thereby reducing the downstream inflammatory processes that contribute to periodontal disease. Preclinical and clinical studies have demonstrated its potential as a novel therapeutic agent for periodontitis, showing significant reductions in clinical markers of the disease. This guide will delve into the quantitative data from these studies, compare them with standard-of-care treatments, and provide detailed experimental protocols to aid in the assessment of reproducibility.
Data Presentation: Performance of this compound vs. Alternative Treatments
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and compare them with the efficacy of standard and alternative treatments for periodontitis. It is important to note that these comparisons are drawn from separate studies and do not represent head-to-head trials.
Table 1: Efficacy of this compound in a Non-Human Primate Model of Periodontitis
| Treatment Group | Dosing Regimen | Outcome Measure | Mean Reduction from Baseline (± SD) | p-value | Reference |
| This compound | 0.1 mg/site, locally, once weekly for 6 weeks | Probing Pocket Depth (PPD) | Significant reduction | <0.01 | [2] |
| Clinical Attachment Level (CAL) | Significant reduction | <0.01 | [2] | ||
| Gingival Index (GI) | Significant reduction | <0.05 | [2] | ||
| Bleeding on Probing (BOP) | Significant reduction | <0.01 | [2] | ||
| This compound | 4 mg/kg, subcutaneous, daily for 28 days | Probing Pocket Depth (PPD) | Significant & long-lasting reduction | Not specified | |
| Control | Vehicle | PPD, CAL, GI, BOP | Not specified | - | [2] |
Table 2: Efficacy of this compound in a Phase IIa Clinical Trial in Adults with Gingivitis
| Treatment Group | Dosing Regimen | Outcome Measure | Mean Change from Baseline (± SE) | p-value (vs. Placebo) | Reference |
| This compound | 0.1 mg/site, locally, once weekly for 3 weeks | Modified Gingival Index (MGI) at Day 28 | -0.29 ± 0.026 | <0.001 | [3] |
| Bleeding on Probing (BOP) at Day 28 | Significant reduction | <0.001 | [4] | ||
| MMP-8 Levels in GCF at Day 28 | Significant reduction | <0.05 | [3][4] | ||
| MMP-9 Levels in GCF at Day 28 | Significant reduction | <0.05 | [3][4] | ||
| Placebo | Saline injection | MGI at Day 28 | -0.10 ± 0.021 | - | [3] |
Table 3: Efficacy of Standard and Alternative Treatments for Periodontitis (for comparison)
| Treatment | Dosing Regimen | Outcome Measure | Mean Reduction/Improvement | Reference |
| Scaling and Root Planing (SRP) Alone | Single session | Probing Pocket Depth (PPD) | 1.29 mm | |
| SRP + Systemic Antibiotics (Amoxicillin + Metronidazole) | 7 days | Probing Pocket Depth (PPD) | Additional 0.3-0.6 mm reduction vs SRP alone | |
| SRP + Locally Delivered Minocycline Microspheres | Single application | Probing Pocket Depth (PPD) | Additional 0.3-0.5 mm reduction vs SRP alone |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the understanding and potential replication of the cited studies.
Non-Human Primate (NHP) Model of Naturally Occurring Periodontitis
-
Animal Model: Adult cynomolgus monkeys (Macaca fascicularis) with naturally occurring chronic periodontitis were used.[5] The animals were housed in facilities accredited by the Association for Assessment and Accreditation of Laboratory Animal Care International.[5]
-
Treatment Administration:
-
Local Administration: this compound was dissolved in a vehicle solution and administered via intra-gingival injection at a concentration of 2 mg/mL (0.1 mg/site).[2] Injections were performed once or three times weekly for six weeks.[5]
-
Systemic Administration: this compound was administered subcutaneously at a dose of 4 mg/kg body weight once daily for 28 days.
-
-
Efficacy Evaluation: Clinical periodontal examinations were conducted at baseline and at various time points during and after treatment.[5] The following parameters were measured:
-
Probing Pocket Depth (PPD)
-
Clinical Attachment Level (CAL)
-
Gingival Index (GI)
-
Bleeding on Probing (BOP)
-
-
Data Analysis: A one-way repeated measures ANOVA was used for statistical analysis of the data.[5]
Phase IIa Clinical Trial in Adults with Gingivitis
-
Study Design: A randomized, placebo-controlled, double-blind, split-mouth design was employed in a Phase IIa clinical trial involving 32 patients with gingival inflammation.[3][4][6] An initial dose-escalation study was conducted in 8 additional patients to determine the safe and effective dose.[3][4]
-
Treatment Protocol: Each patient's mouth was randomly divided into two halves, one receiving this compound and the other receiving a placebo (saline).[3][4] Injections of Amy-101 (0.1 mg/site) or placebo were administered locally into the affected gingival tissues once a week for three consecutive weeks (Days 0, 7, and 14).[3][4][6]
-
Efficacy and Safety Assessments:
-
The primary efficacy outcome was the change in the Modified Gingival Index (MGI).[3][4]
-
Secondary outcomes included changes in Bleeding on Probing (BOP), plaque amount, pocket depth, clinical attachment level, and levels of matrix metalloproteinases (MMP-8 and MMP-9) in the gingival crevicular fluid (GCF).[3][4]
-
-
Ethical Considerations: The study protocol was approved by the Institutional Review Board of The Forsyth Institute, and the trial was registered with ClinicalTrials.gov (NCT03694444).[3]
Mandatory Visualizations
Signaling Pathway of this compound in the Complement Cascade
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 3. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pre-existing natural periodontitis in non-human primates by a locally administered peptide inhibitor of complement C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amyndas.com [amyndas.com]
Investigating Potential Off-Target Effects of Cp40 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the full spectrum of a therapeutic candidate's interactions is paramount. This guide provides a comparative analysis of the potential off-target effects of Cp40 TFA, a potent C3 complement inhibitor, alongside other complement-targeting alternatives. The information is presented to aid in the critical evaluation of these therapeutics for research and development purposes.
Cp40, a third-generation compstatin (B549462) analog, is a synthetic cyclic peptide that demonstrates high affinity and selectivity for complement component C3 and its activation fragment C3b.[1][2][3] By binding to C3/C3b, Cp40 effectively inhibits the complement cascade at a central point, blocking all downstream inflammatory pathways.[2] While peptide therapeutics are generally recognized for their high specificity and reduced off-target interactions compared to small molecules, a thorough investigation of their safety profile remains a critical aspect of preclinical and clinical development.[3]
This guide summarizes available data on the on-target potency and potential off-target and adverse effects of Cp40 and key alternatives, including the C3 inhibitor pegcetacoplan, the C5 inhibitors eculizumab and ravulizumab, and the C5a receptor antagonist avacopan (B605695).
Comparative Analysis of On-Target Potency and Safety Profiles
The following table summarizes key quantitative data for Cp40 and its alternatives. It is important to note that comprehensive, directly comparable off-target screening panel data for all these molecules are not publicly available. The "Off-Target/Adverse Effects" column includes a combination of preclinical selectivity data and clinical observations.
| Therapeutic | Target | On-Target Potency | Off-Target/Adverse Effects Profile |
| Cp40 (AMY-101) | Complement C3/C3b | Binding Affinity (KD): ~0.5 nM for C3b Hemolysis Inhibition (IC50): ~4 µM | Preclinical studies suggest high selectivity with no significant off-target binding reported in publicly available data. Clinical trials have shown it to be safe and well-tolerated with no serious adverse events reported.[3][4][5] |
| Pegcetacoplan | Complement C3/C3b | High affinity binding to C3 and C3b. | Common adverse events include injection site reactions, diarrhea, and infections.[6] As a complement inhibitor, there is a heightened risk of infections from encapsulated bacteria, managed by vaccination.[7] |
| Eculizumab | Complement C5 | Binds with high affinity to C5, preventing its cleavage. | Carries a boxed warning for increased risk of life-threatening meningococcal infections.[8] Other reported adverse effects include headache, nasopharyngitis, and nausea.[9] Off-label use has been noted for various conditions.[10] |
| Ravulizumab | Complement C5 | Binds to C5 with high affinity, providing sustained terminal complement inhibition. | Similar to eculizumab, it carries a risk of meningococcal infections.[11] The overall safety profile is comparable to eculizumab, with headache being a frequent adverse event.[11] |
| Avacopan | C5a Receptor (C5aR) | IC50 >5,000 nM for C5L2, C3aR, and other related receptors. Weak activity on Adenosine A2a and A3 receptors and sodium channel (site 2) only at concentrations >16,000-fold the clinical Cmax.[12] | Associated with hepatotoxicity (elevated liver transaminases) and hypersensitivity reactions.[13][14] No significant activity against a panel of 54 other pharmacologically relevant receptors and various cytochrome P450 enzymes.[12] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and investigational processes discussed, the following diagrams have been generated using Graphviz.
Caption: Complement cascade and points of intervention for Cp40 and alternatives.
Caption: General workflow for in vitro off-target screening of a therapeutic peptide.
Experimental Protocols
Detailed below are generalized methodologies for key experiments cited in the investigation of off-target effects.
In Vitro Safety Pharmacology Profiling
Objective: To identify potential off-target binding of a therapeutic candidate to a broad range of receptors, ion channels, transporters, and enzymes.
Methodology (based on commercially available panels like Eurofins SafetyScreen):
-
Compound Preparation: The test article (e.g., Cp40 TFA) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Assay Plates: Pre-prepared assay plates containing membranes or purified proteins for each target in the panel are used.
-
Ligand Displacement Assays (for receptors):
-
A known radiolabeled ligand for the target receptor is added to each well.
-
The test article is added at a standard screening concentration (e.g., 10 µM).
-
Control wells with vehicle and a known inhibitor are included.
-
After incubation, the amount of bound radioligand is measured using a scintillation counter.
-
Percent inhibition of radioligand binding by the test article is calculated.
-
-
Enzyme Inhibition Assays:
-
The target enzyme and its specific substrate are added to the wells.
-
The test article is added at a standard screening concentration.
-
The reaction is allowed to proceed for a defined period.
-
The amount of product formed is quantified using appropriate detection methods (e.g., fluorescence, luminescence, radioactivity).
-
Percent inhibition of enzyme activity is calculated.
-
-
Data Analysis: A significant "hit" is typically defined as a predefined level of inhibition (e.g., >50%) at the screening concentration.
Cellular Functional Assays
Objective: To determine the functional consequence (e.g., agonist or antagonist activity) of any identified off-target binding.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the off-target receptor of interest are cultured.
-
Assay Preparation: Cells are seeded into microtiter plates.
-
Functional Readout: A suitable assay to measure receptor activation is employed. This could include:
-
Calcium Mobilization Assays: For Gq-coupled receptors, changes in intracellular calcium are measured using fluorescent dyes (e.g., Fluo-4).
-
cAMP Assays: For Gs- or Gi-coupled receptors, changes in intracellular cyclic AMP levels are measured using techniques like HTRF or ELISA.
-
Reporter Gene Assays: Cells containing a reporter gene (e.g., luciferase) under the control of a response element for the signaling pathway of interest are used.
-
-
Compound Treatment:
-
Antagonist Mode: Cells are pre-incubated with the test article at various concentrations before the addition of a known agonist for the receptor.
-
Agonist Mode: Cells are treated with the test article alone.
-
-
Data Analysis: Dose-response curves are generated to determine the IC50 (for antagonists) or EC50 (for agonists) of the test article.
Conclusion
Cp40 (AMY-101) is a highly potent and selective inhibitor of the complement component C3.[1][2][3] Based on available data, it demonstrates a favorable safety profile with no significant off-target effects identified in the public domain. When compared to other complement inhibitors, each therapeutic possesses a unique profile of on-target activity and potential for off-target or adverse effects. C5 inhibitors carry a significant risk of meningococcal infections, while the C5aR antagonist avacopan has been associated with liver toxicity.[8][13][14] The PEGylated C3 inhibitor, pegcetacoplan, is associated with injection site reactions.[6]
For researchers and drug developers, the choice of a complement inhibitor will depend on the specific application, the desired balance of efficacy and safety, and the therapeutic window for the intended indication. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the safety profiles of these and other novel therapeutic peptides. As more comprehensive off-target screening data becomes publicly available, a more direct and quantitative comparison will be possible, further refining our understanding of the therapeutic potential of these important molecules.
References
- 1. Compstatin analog Cp40 inhibits complement dysregulation in vitro in C3 glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new C3 inhibitor AMY-101 has a strong effect: eliminate inflammation in 3 weeks - Knowledge - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 3. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 4. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insight into mode-of-action and structural determinants of the compstatin family of clinical complement inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long‐term safety and efficacy of ravulizumab in patients with paroxysmal nocturnal hemoglobinuria: 2‐year results from two pivotal phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. centerforbiosimilars.com [centerforbiosimilars.com]
- 11. mdpi.com [mdpi.com]
- 12. Probe AVACOPAN | Chemical Probes Portal [chemicalprobes.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Safety of Avacopan for the Treatment of Antineutrophil Cytoplasmic Antibody–Associated Vasculitis: Combined Data From Three Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Complement System Inhibitors: AMY-101 TFA vs. Anti-C5 Therapies
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of various inflammatory and autoimmune diseases. Dysregulation of this intricate cascade can lead to tissue damage and organ dysfunction. Consequently, therapeutic modulation of the complement system has emerged as a promising strategy for a range of disorders. This guide provides an objective comparison of two distinct approaches to complement inhibition: the C3 inhibitor AMY-101 TFA and the established class of anti-C5 therapies.
Introduction to Complement Inhibition Strategies
The complement cascade can be activated via the classical, lectin, and alternative pathways, all of which converge at the cleavage of the central component, C3. This event initiates a downstream amplification loop and the formation of effector molecules, including the anaphylatoxins C3a and C5a, and the Membrane Attack Complex (MAC), which is responsible for cell lysis.
This compound , a third-generation compstatin (B549462) analogue, is a peptidic inhibitor that targets the central complement component C3. By binding to C3, AMY-101 prevents its cleavage into C3a and C3b, thereby blocking the activation of all three complement pathways and the generation of downstream inflammatory mediators.[1]
Anti-C5 therapies , such as the monoclonal antibodies eculizumab and ravulizumab, act further down the cascade. They specifically bind to the C5 protein, preventing its cleavage into the potent pro-inflammatory molecule C5a and C5b, the latter being the initiating component of the MAC.[1] This targeted approach leaves the upstream functions of the complement system, including C3-mediated opsonization, intact.
Mechanism of Action: A Visual Comparison
The distinct points of intervention of this compound and anti-C5 therapies within the complement cascade are illustrated below.
Caption: Signaling pathway of the complement cascade, illustrating the points of inhibition for this compound (at C3) and anti-C5 therapies.
Efficacy Data: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with anti-C5 therapies in the same disease indication are limited. However, data from preclinical studies of AMY-101 and clinical trials of other proximal complement inhibitors, alongside extensive clinical data for anti-C5 therapies, allow for a comparative assessment. The following tables summarize key efficacy data in Paroxysmal Nocturnal Hemoglobinuria (PNH), a disease where both intravascular and extravascular hemolysis are pathogenic factors.
Preclinical Efficacy of AMY-101 in PNH (ex vivo)
| Parameter | AMY-101 | Eculizumab (Anti-C5) | Reference |
| Hemolysis Inhibition | Complete abrogation | Less effective under similar conditions | [1] |
| C3 Opsonization on RBCs | Completely abolished | Not affected | [1] |
Clinical Efficacy of Proximal vs. Terminal Complement Inhibitors in PNH
The following data is derived from clinical trials of pegcetacoplan (a C3 inhibitor), iptacopan (B608621) (a Factor B inhibitor), and danicopan (B606937) (a Factor D inhibitor) compared to anti-C5 therapies (eculizumab or ravulizumab). These proximal inhibitors, like AMY-101, aim to control both intravascular and extravascular hemolysis.
| Endpoint | Pegcetacoplan (C3 inhibitor) | Eculizumab (Anti-C5) | Trial | Reference |
| Mean Hemoglobin Change from Baseline (g/dL) | +2.37 | -1.47 | PEGASUS | [2] |
| Transfusion Avoidance (%) | 85 | 15 | PEGASUS | [3] |
| Endpoint | Iptacopan (Factor B inhibitor) | Anti-C5 Therapy | Trial | Reference |
| Hemoglobin increase ≥2 g/dL (%) | 82 | 2 | APPLY-PNH | [4] |
| Hemoglobin level ≥12 g/dL (%) | 69 | 0 | APPLY-PNH | [4] |
| Transfusion Avoidance (%) | 93.5 (at 48 weeks) | N/A | APPLY-PNH | [5][6] |
| Endpoint | Danicopan (Factor D inhibitor) + Anti-C5 | Placebo + Anti-C5 | Trial | Reference |
| Mean Hemoglobin Change from Baseline (g/dL) | +2.94 | +0.50 | ALPHA | [7] |
Experimental Protocols
AMY-101 Preclinical PNH Study (ex vivo)
-
Objective: To assess the efficacy of AMY-101 in preventing complement-mediated hemolysis of PNH red blood cells (RBCs) ex vivo.
-
Methodology: Freshly obtained RBCs from PNH patients were exposed to conditions that trigger complement activation, simulating the physiological environment. The ability of AMY-101 to inhibit hemolysis and prevent the deposition of C3 fragments on the RBC surface was evaluated and compared to the effects of the anti-C5 antibody, eculizumab.[1]
PEGASUS Trial: Pegcetacoplan vs. Eculizumab in PNH
-
Objective: To evaluate the efficacy and safety of the C3 inhibitor pegcetacoplan compared to the C5 inhibitor eculizumab in patients with PNH who remained anemic despite eculizumab therapy.
-
Study Design: A phase 3, randomized, open-label, active-comparator controlled trial.[8]
-
Participants: 80 adult patients with PNH and a hemoglobin concentration of less than 10.5 g/dL after at least 3 months of stable eculizumab treatment.[8]
-
Treatment: After a 4-week run-in period with both eculizumab and pegcetacoplan, patients were randomized 1:1 to receive either pegcetacoplan monotherapy (1080 mg subcutaneously twice weekly) or to continue their eculizumab regimen for 16 weeks.[8]
-
Primary Endpoint: Change from baseline in hemoglobin concentration at week 16.[8]
TRIUMPH Trial: Eculizumab in PNH
-
Objective: To evaluate the efficacy and safety of eculizumab in patients with transfusion-dependent PNH.
-
Study Design: A phase 3, double-blind, placebo-controlled, multicenter trial.[9][10]
-
Participants: Approximately 85 PNH patients who were transfusion-dependent.[9]
-
Treatment: Patients were randomized to receive either eculizumab or placebo intravenously for 6 months.[9]
-
Co-primary Endpoints: Hemoglobin stabilization and the number of red blood cell units transfused.[9][10]
Experimental Workflow Diagrams
Caption: Workflow diagram for the PEGASUS clinical trial comparing pegcetacoplan and eculizumab in PNH.
Caption: Workflow diagram for the TRIUMPH clinical trial evaluating eculizumab in PNH.
Summary and Future Perspectives
The development of complement inhibitors has revolutionized the treatment of PNH and other complement-mediated diseases. Anti-C5 therapies, the established standard of care, effectively control intravascular hemolysis and its life-threatening complications. However, a significant proportion of patients on anti-C5 therapy remain anemic due to C3-mediated extravascular hemolysis, highlighting an unmet clinical need.
Proximal complement inhibitors, including the C3 inhibitor this compound and others targeting Factor B and Factor D, offer a more comprehensive approach by blocking the complement cascade at an earlier point. This mechanism not only prevents the formation of the MAC and subsequent intravascular hemolysis but also inhibits the opsonization of red blood cells with C3 fragments, thereby addressing extravascular hemolysis.
Clinical data from trials of pegcetacoplan and iptacopan have demonstrated superiority over anti-C5 therapies in improving hemoglobin levels and reducing transfusion dependence in PNH patients with residual anemia.[2][4] Preclinical data for AMY-101 suggests it may offer similar or even enhanced efficacy in this regard.[1]
The choice between a proximal and a terminal complement inhibitor will likely depend on the specific disease pathophysiology and the individual patient's clinical presentation. For diseases primarily driven by the terminal pathway and MAC formation, anti-C5 therapy may be sufficient. However, in conditions where both intravascular and extravascular hemolysis contribute significantly to the pathology, such as in many PNH patients, a proximal inhibitor like this compound may provide a more complete therapeutic benefit.
Further clinical trials are needed to directly compare the efficacy and safety of this compound with anti-C5 therapies in various complement-mediated diseases. These studies will be crucial in defining the optimal therapeutic strategies and personalizing treatment for patients with these complex disorders.
References
- 1. Expanding complement therapeutics for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. docwirenews.com [docwirenews.com]
- 8. Pegcetacoplan versus eculizumab in patients with paroxysmal nocturnal haemoglobinuria (PEGASUS): 48-week follow-up of a randomised, open-label, phase 3, active-comparator, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Eculizumab, a terminal complement inhibitor, improves anaemia in patients with paroxysmal nocturnal haemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Compstatin Analogs: Potency, Pharmacokinetics, and Therapeutic Promise
Compstatin (B549462), a 13-residue cyclic peptide, has emerged as a highly promising therapeutic agent for diseases driven by aberrant activation of the complement system. Its mechanism of action, the inhibition of the central complement component C3, effectively blocks all three activation pathways (classical, alternative, and lectin). Over the past two decades, extensive research has focused on developing compstatin analogs with enhanced potency, stability, and pharmacokinetic profiles, leading to several candidates now in clinical development. This guide provides a detailed comparison of key compstatin analogs, supported by experimental data, to inform researchers and drug development professionals.
Data Presentation: Quantitative Comparison of Compstatin Analogs
The development of compstatin analogs has yielded remarkable improvements in binding affinity and inhibitory potency compared to the original peptide. Modifications such as N-methylation and amino acid substitutions at key positions have resulted in analogs with subnanomolar binding affinity and significantly longer plasma half-lives. The data presented below summarizes the performance of several notable analogs.
| Analog Name | Key Modifications | Binding Affinity to C3b (KD) | Inhibitory Potency (IC50) | Plasma Half-life (t1/2) | Key Findings & Clinical Status |
| Original Compstatin | - | ~2.2 µM | ~11 µM | Rapid elimination | Initial discovery peptide, low potency. |
| 4(1MeW)7W (POT-4) | Methylated Tryptophan at position 4 | 15 nM[1] | 205 nM[2] | - | 264-fold increased potency over original.[2][3] POT-4 was developed for age-related macular degeneration (AMD).[1][2] |
| Cp20 | N-methylation at Gly-8 and Ile-13 | 2.3 nM[2][4] | 62 nM[2][4] | ~12 hours (in NHPs)[4] | Over 1,000-fold increase in potency and affinity over original compstatin.[2][5] |
| Cp40 (AMY-101) | N-terminal modification of Cp20 | 0.5 nM [6] | - | ~12 hours (in NHPs)[4][6] | First analog with subnanomolar affinity.[6] In clinical development by Amyndas Pharmaceuticals for various indications including C3 glomerulopathy (C3G), periodontal disease, and PNH.[7][8][9][10][11][12] |
| Pegcetacoplan (APL-2) | PEGylated derivative of a 2nd gen. analog | - | - | >5 days (in NHPs)[4] | Dramatically enhanced half-life due to PEGylation.[4] Approved as Empaveli® for paroxysmal nocturnal hemoglobinuria (PNH) and being evaluated for other indications.[7][13] |
| Cp40-KK / Cp40-KKK | C-terminal Lysine additions to Cp40 | Increased affinity over Cp40 | Retained inhibitory potency | Improved pharmacokinetic profiles in NHPs | Enhanced solubility and improved PK profile.[14][15] |
Signaling Pathway Inhibition
Compstatin and its analogs function by binding to C3 and its cleavage product C3b. This binding sterically hinders the access of C3 convertases (C4b2a and C3bBb) to C3, thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b. This action at a central convergence point shuts down the amplification loop and the downstream effector functions of the complement cascade, including the formation of the Membrane Attack Complex (MAC).
Caption: Inhibition of the complement cascade by compstatin analogs.
Experimental Protocols
The characterization and comparison of compstatin analogs rely on a set of standardized biochemical and in vivo assays. Below are the detailed methodologies for key experiments cited in the development of these inhibitors.
Inhibition of Complement Activation (ELISA)
This assay assesses the ability of compstatin analogs to inhibit the classical complement pathway in human serum.
-
Principle: Complement is activated in human serum by an antigen-antibody complex immobilized on an ELISA plate. In the presence of an inhibitor, the subsequent cleavage of C3 and deposition of C3 fragments are reduced.
-
Methodology:
-
Plate Coating: 96-well Nunc Maxisorp plates are coated with an antigen (e.g., 1 µg lipopolysaccharides) and incubated for approximately 16 hours at room temperature.[16]
-
Blocking: Plates are washed and blocked to prevent non-specific binding.
-
Complement Activation: Normal human serum, diluted in an appropriate buffer, is added to the wells in the presence of varying concentrations of the compstatin analog or a control peptide.
-
Incubation: The plate is incubated to allow for complement activation and C3 deposition.
-
Detection: The plate is washed, and deposited C3 fragments are detected using a horseradish peroxidase (HRP)-conjugated polyclonal anti-human C3 antibody.[2]
-
Data Analysis: The absorbance is read at 405 nm. The percentage of inhibition is calculated relative to controls with no inhibitor (0% inhibition) and maximum inhibition. IC50 values are determined by fitting the dose-response data to a logistic function.[2]
-
Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR)
SPR is used to measure the real-time binding interaction between compstatin analogs and their target, C3 or its fragments like C3b, providing data on association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) is calculated.
-
Principle: An SPR instrument detects changes in the refractive index at the surface of a sensor chip when an analyte (compstatin analog) flows over and binds to a ligand (C3b) immobilized on the chip.
-
Methodology:
-
Instrument and Chip: A Biacore 3000 instrument is typically used with a streptavidin-coated sensor chip.[6]
-
Ligand Immobilization: Biotinylated human C3b is captured on the flow cells of the sensor chip. An untreated flow cell is used as a reference surface.[6]
-
Analyte Injection: A series of concentrations of the compstatin analog are prepared in a running buffer (e.g., PBS with 0.005% Tween-20, pH 7.4) and injected over the chip surface at a constant flow rate.[6]
-
Data Collection: Binding (association) and dissociation are monitored in real-time and recorded as resonance units (RU).
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (kon and koff). The equilibrium dissociation constant (KD) is then calculated as koff/kon.[17]
-
In Vivo Pharmacokinetic (PK) Studies in Non-Human Primates (NHPs)
PK studies are crucial for determining the in vivo stability and plasma residence time of compstatin analogs, providing essential data for determining dosing regimens.
-
Principle: The concentration of the compstatin analog in plasma is measured at various time points after intravenous administration to determine its elimination rate and half-life.
-
Methodology:
-
Animal Model: Cynomolgus monkeys are used due to the high homology between human and NHP C3, ensuring relevant binding interactions.[4]
-
Administration: A single intravenous bolus of the compstatin analog is administered.
-
Sample Collection: Blood samples are collected into tubes containing an anticoagulant at predetermined time points (e.g., from 5 minutes to 24 or 48 hours post-injection). Plasma is separated by centrifugation and stored frozen.
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) to isolate the peptide from plasma proteins.[6]
-
Quantification: The concentration of the analog in the extracted samples is quantified using Ultra-Performance Liquid Chromatography coupled with High-Definition Mass Spectrometry (UPLC-HDMS).[6]
-
Data Analysis: A standard curve is generated using known concentrations of the peptide spiked into plasma. The plasma concentration at each time point is calculated, and the terminal elimination half-life (t1/2) is determined from the slope of the terminal phase of the concentration-time curve.[6]
-
References
- 1. lambris.com [lambris.com]
- 2. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lambris.com [lambris.com]
- 8. Compstatin analog Cp40 inhibits complement dysregulation in vitro in C3 glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical promise of next-generation complement therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amyndas.com [amyndas.com]
- 11. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lambris.com [lambris.com]
- 15. New Analogs of the Complement C3 Inhibitor Compstatin with Increased Solubility and Improved Pharmacokinetic Profile. | Semantic Scholar [semanticscholar.org]
- 16. Novel Compstatin Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Amy-101 TFA
For researchers, scientists, and drug development professionals working with Amy-101 TFA, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this peptide.
Disclaimer: This document provides general guidance for handling peptide trifluoroacetate (B77799) (TFA) salts. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the product-specific SDS provided by the manufacturer (MedchemExpress, product HY-P1717A) for the most accurate and comprehensive safety information.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory. Use of a face shield is recommended when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Nitrile gloves | Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | Use in a well-ventilated area | For handling the solid compound or when generating aerosols, a fume hood is essential. If a fume hood is not available, a properly fitted respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following protocol outlines the key steps from receiving to preparation of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the lyophilized powder in a tightly sealed container in a cool, dry, and well-ventilated area. Refer to the product datasheet for specific temperature requirements.
-
Hygroscopicity: Lyophilized peptides are often hygroscopic. To prevent moisture absorption, allow the container to reach room temperature in a desiccator before opening[1].
Reconstitution and Solution Preparation
-
Ventilation: All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of any airborne particles[1].
-
Aseptic Technique: Use sterile techniques and equipment to prevent contamination of the peptide solution.
-
Solvent Addition: Slowly add the desired solvent to the vial containing the lyophilized powder.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause denaturation of the peptide.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Unused or expired lyophilized powder, as well as contaminated consumables (e.g., pipette tips, vials, gloves), should be collected in a clearly labeled, sealed container designated for chemical waste[1].
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled liquid waste container[1]. Do not mix with other waste streams unless compatibility is confirmed.
Decontamination and Disposal
-
Labware Decontamination: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), followed by washing with a laboratory detergent and thorough rinsing with purified water. The initial solvent rinse should be collected as hazardous waste[1].
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste containers[1]. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
